Gly-NH-CH2-Boc
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
14664-05-2 |
|---|---|
Molecular Formula |
C8H16N2O3 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
tert-butyl 2-[(2-aminoacetyl)amino]acetate |
InChI |
InChI=1S/C8H16N2O3/c1-8(2,3)13-7(12)5-10-6(11)4-9/h4-5,9H2,1-3H3,(H,10,11) |
InChI Key |
VJEYRLMJNBJAHS-UHFFFAOYSA-N |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide to Tert-Butyl Glycylglycinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of tert-butyl glycylglycinate (CAS No. 14664-05-2). Initially referenced by the non-standard name "Gly-NH-CH2-Boc," this dipeptide derivative is a valuable building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and the development of Antibody-Drug Conjugates (ADCs). This document details its physicochemical properties, provides insights into its synthesis and analysis, and elucidates its role as a cleavable linker in targeted drug delivery systems.
Chemical Identity and Structure
Tert-butyl glycylglycinate is a dipeptide composed of two glycine units. The N-terminus of the dipeptide is a free amine, while the C-terminus is protected as a tert-butyl ester. This protecting group strategy allows for the selective formation of peptide bonds at the N-terminus while preventing unwanted reactions at the C-terminus.
Molecular Structure:
Caption: Chemical Identity of Tert-Butyl Glycylglycinate.
The tert-butyl ester group is a key structural feature, known for its stability under basic and nucleophilic conditions, yet readily cleaved under acidic conditions to liberate the carboxylic acid.
Physicochemical Properties
The physical and chemical properties of tert-butyl glycylglycinate are summarized in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.
| Property | Value | Reference |
| Molecular Weight | 188.22 g/mol | |
| Appearance | Colorless to light yellow oil or white to off-white crystalline solid | |
| Melting Point | 114-116 °C | |
| Boiling Point | 315.5 ± 22.0 °C at 760 mmHg | |
| Density | 1.083 ± 0.06 g/cm³ | |
| **Solubility |
Gly-NH-CH2-Boc: A Technical Guide to Stability and Solubility
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and solubility characteristics of Gly-NH-CH2-Boc, also known as tert-butyl (2-((2-aminoacetyl)amino)ethyl)carbamate. This information is critical for its effective application in peptide synthesis, drug discovery, and as a linker in bioconjugation.
Core Physicochemical Properties
While extensive quantitative data for this compound is not broadly published, its chemical structure, featuring a Boc-protected amine and a dipeptide-like backbone, allows for well-grounded estimations of its properties based on the behavior of similar compounds.
Table 1: Summary of Physicochemical Properties for Related Compounds
| Property | Value | Compound | Source |
| Molecular Weight | 188.22 g/mol | tert-butyl glycylglycinate | [1][2] |
| Appearance | Colorless to light yellow oil | tert-butyl glycylglycinate | [1] |
| Melting Point | 114-116°C | tert-butyl glycylglycinate | [1] |
| Boiling Point | 315.5±22.0 °C at 760 mmHg | tert-butyl glycylglycinate | [1] |
| Density | 1.083±0.06 g/cm³ | tert-butyl glycylglycinate | [1] |
Stability Profile
The stability of this compound is largely dictated by its tert-butoxycarbonyl (Boc) protecting group. The Boc group is known for its stability under a range of conditions, making it a valuable tool in multi-step organic synthesis.[]
General Stability Characteristics:
-
Acid Lability: The Boc group is readily cleaved under acidic conditions.[][4] Strong acids, such as trifluoroacetic acid (TFA), or moderately strong acids like HCl in an organic solvent, will efficiently deprotect the amine.[5] This susceptibility to acid is a cornerstone of its utility in peptide synthesis.
-
Base and Nucleophile Stability: this compound is stable towards most bases and nucleophiles.[][4] This allows for reactions at other sites of a larger molecule without premature removal of the Boc group.
-
Temperature Stability: While specific data for this compound is unavailable, Boc-protected amino groups are generally stable at physiological temperatures (e.g., 37°C) provided the conditions are not acidic.[6] For long-term storage, it is recommended to keep the compound at -20°C.[7]
-
Oxidative and Reductive Stability: The Boc group is stable to common catalytic hydrogenation conditions.[]
Table 2: Qualitative Stability of the Boc Protecting Group
| Condition | Stability | Notes |
| Strong Acid (e.g., TFA, HF) | Labile | Rapid cleavage.[5] |
| Moderate Acid (e.g., HCl in dioxane) | Labile | Commonly used for deprotection.[5] |
| Weak Acid | Generally Stable | Stability is pH-dependent. |
| Strong Base (e.g., NaOH) | Stable | Resistant to hydrolysis.[] |
| Weak Base (e.g., NEt₃) | Stable | Compatible with many reaction conditions.[4] |
| Nucleophiles (e.g., amines, thiols) | Stable | Allows for orthogonal protection schemes.[4] |
| Catalytic Hydrogenation | Stable | Compatible with the removal of other protecting groups like Cbz.[] |
Solubility Profile
The solubility of this compound is influenced by its amalgam of polar (amide bonds, terminal amine) and non-polar (Boc group, ethyl linker) moieties. As with many Boc-protected amino acid derivatives, it is expected to exhibit good solubility in a range of organic solvents and limited solubility in aqueous solutions.[8]
General Solubility Characteristics:
-
Organic Solvents: Boc-protected amino acids and peptides generally show good solubility in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and dichloromethane (DCM), as well as in alcohols like methanol and ethanol.[8]
-
Aqueous Solutions: Due to the hydrophobic nature of the Boc group, the water solubility of this compound is expected to be poor.[8] Its solubility in aqueous buffers will be pH-dependent, increasing at lower pH due to the protonation of the free amine.
-
"Like Dissolves Like": The principle of "like dissolves like" is a useful guide. The molecule has both hydrogen bond donors and acceptors, as well as a significant non-polar component, suggesting solubility in a range of solvents with intermediate polarity.
Table 3: Predicted Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Can solvate the polar and non-polar parts of the molecule. |
| Chlorinated | Dichloromethane, Chloroform | High | Effective for many organic compounds. |
| Alcohols | Methanol, Ethanol | Moderate to High | Good for compounds with hydrogen bonding capabilities. |
| Ethers | Diethyl ether, THF | Moderate | Depends on the balance of polarity. |
| Non-polar | Hexane, Toluene | Low | The polar amide and amine groups limit solubility. |
| Aqueous | Water, Buffers | Low | The hydrophobic Boc group reduces water solubility.[8] |
Experimental Protocols
To obtain precise quantitative data for this compound, the following experimental protocols are recommended.
Protocol for Determining Thermodynamic (Equilibrium) Solubility
This protocol is based on the widely used shake-flask method.[2]
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, PBS, ethanol, DMSO) in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.[2]
-
-
Sample Separation:
-
Allow the suspension to settle.
-
Separate the saturated solution from the excess solid by centrifugation followed by filtration through a chemically inert syringe filter (e.g., 0.22 µm PTFE).[9]
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered saturated solution and the standard solutions using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[9][10]
-
Construct a calibration curve from the standard solutions and determine the concentration of this compound in the saturated sample.
-
-
Data Reporting:
-
Express the solubility in mg/mL or mol/L at the specified temperature.
-
Protocol for Assessing Chemical Stability
This protocol outlines a general procedure for evaluating the stability of this compound under various conditions.
-
Sample Preparation:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or DMSO).
-
Dilute the stock solution into different aqueous buffers (e.g., pH 3, 5, 7.4, 9) or other relevant media (e.g., plasma, cell culture media) to a final known concentration.[11]
-
-
Incubation:
-
Incubate the samples at a constant temperature (e.g., 4°C, 25°C, 37°C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw aliquots from each sample.
-
-
Reaction Quenching (if necessary):
-
For samples in biological matrices like plasma, quench enzymatic degradation by adding an equal volume of cold acetonitrile or methanol to precipitate proteins.[12] Centrifuge to collect the supernatant.
-
-
Analysis:
-
Analyze the samples from each time point using a stability-indicating HPLC method. This method should be able to separate the parent compound from any potential degradation products.
-
Quantify the remaining percentage of this compound at each time point relative to the amount at time zero.
-
Mass spectrometry (LC-MS) can be used to identify the mass of any degradation products, providing insight into the degradation pathway.[13]
-
-
Data Reporting:
-
Report the stability as the percentage of the compound remaining over time under the specified conditions. The half-life (t₁/₂) can be calculated if first-order degradation kinetics are observed.
-
Visualizations
Logical Workflow: Application in Solid-Phase Peptide Synthesis (SPPS)
The following diagram illustrates the role of a Boc-protected amino acid derivative like this compound in a typical solid-phase peptide synthesis workflow.
Caption: Workflow for incorporating this compound in peptide synthesis.
Experimental Workflow: Solubility Determination
This diagram outlines the key steps in determining the thermodynamic solubility of this compound.
Caption: Experimental workflow for determining thermodynamic solubility.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. lup.lub.lu.se [lup.lub.lu.se]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. chempep.com [chempep.com]
- 6. researchgate.net [researchgate.net]
- 7. nordscipeptides.com [nordscipeptides.com]
- 8. Protecting Amino Acids Supplier [cds-bsx.com]
- 9. benchchem.com [benchchem.com]
- 10. sciforum.net [sciforum.net]
- 11. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
The Cornerstone of Peptide Synthesis: A Technical Guide to Boc Protection and the Significance of Gly-NH-CH2-Boc Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical and biotechnological research, the precise assembly of peptides and the synthesis of complex organic molecules are paramount. Central to these endeavors is the strategic use of protecting groups to temporarily mask reactive functional groups, thereby ensuring controlled and specific chemical transformations. Among the arsenal of protective strategies, the tert-butyloxycarbonyl (Boc) group stands out as a cornerstone, particularly in the realm of peptide synthesis and drug development.[1][2] This in-depth technical guide elucidates the fundamental principles of Boc protection, with a focus on its application to glycine derivatives, exemplified by the conceptual structure of "Gly-NH-CH2-Boc."
Core Principles of Boc Protection
The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group widely employed to shield the amino functionality of amino acids and other molecules.[3][4] Its strategic advantage lies in its stability under a broad range of reaction conditions, including basic and nucleophilic environments, while being readily removable under mild acidic conditions.[5][] This orthogonality allows for selective deprotection without compromising other acid-sensitive protecting groups that may be present in the molecule.[5]
Mechanism of Protection
The introduction of the Boc group, or Boc protection, is typically achieved by reacting an amine with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O), in the presence of a base.[4][7] The reaction proceeds via a nucleophilic acyl substitution where the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[8] The subsequent collapse of the tetrahedral intermediate results in the formation of a stable carbamate, the Boc-protected amine, along with the liberation of tert-butanol and carbon dioxide as byproducts.[5][7]
Mechanism of Deprotection
The removal of the Boc group, or deprotection, is accomplished by treatment with a mild acid, most commonly trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[1][7] The mechanism involves the protonation of the carbonyl oxygen of the Boc group, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[1][5] This carbamic acid is inherently unstable and readily decarboxylates to yield the free amine and carbon dioxide.[1][5] The gaseous nature of the byproducts (isobutene from the cation and CO₂) helps to drive the reaction to completion.[5]
The Role of this compound Analogs in Research and Development
While "this compound" represents a specific chemical structure, its components are emblematic of building blocks used in medicinal chemistry and drug discovery. Glycine, the simplest amino acid, often serves as a flexible linker or spacer in bioactive molecules. The amide bond (-NH-) is the fundamental linkage in peptides, and the methylene bridge (-CH2-) can be part of a larger linker scaffold. The Boc-protected amine is a crucial feature for the stepwise assembly of such molecules.
These types of structures are integral to:
-
Peptide Synthesis: Boc-protected amino acids are foundational in solid-phase peptide synthesis (SPPS), a technique that revolutionized the creation of custom peptides.[1][9] The Boc group protects the N-terminus of the growing peptide chain, allowing for the sequential addition of amino acid residues.[1]
-
Drug Discovery: Unnatural amino acids and peptide derivatives play a significant role in modern drug discovery by enhancing stability, selectivity, and bioavailability of therapeutic agents.[][] Boc-protected building blocks are essential for synthesizing these modified peptides and peptidomimetics.[]
-
Bioconjugation: The Boc group's ease of removal under mild conditions makes it valuable in bioconjugation strategies, where functional molecules are attached to biomolecules like proteins or antibodies.[]
Quantitative Data Summary
The efficiency of Boc protection and deprotection can be influenced by various factors including the substrate, reagents, solvent, and temperature. The following table summarizes representative quantitative data from the literature for Boc protection of amines and deprotection of N-Boc derivatives.
| Reaction Type | Substrate | Reagents/Conditions | Yield (%) | Reference |
| Protection | Primary Amine | (Boc)₂O, NaHCO₃, H₂O/THF | High | [12] |
| Protection | Glycine | (Boc)₂O, NaOH, H₂O | High | [13] |
| Protection | 1,2,3,6-Tetrahydropyridine | (Boc)₂O, NaHCO₃, H₂O/tert-butyl methyl ether | 89 | [14] |
| Deprotection | N-Boc Glycine | Thermal, in TFE at 240°C | 95 | [15] |
| Deprotection | N-Boc Phenylalanine | Thermal, in TFE at 240°C | 52 | [15] |
| Deprotection | N-Boc Aniline | Thermal, in TFE at 240°C | 93 | [15] |
| Deprotection | N-Boc Amines | Oxalyl chloride, Methanol, Room Temp | up to 90 | [16] |
| Deprotection | N-Boc-cyclosulfamides | Dawson heteropolyacid, DCM, Room Temp | 90-95 | [17] |
Experimental Protocols
General Protocol for Boc Protection of an Amine
This protocol is a generalized procedure based on common laboratory practices.[3][12]
Materials:
-
Amine substrate
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Base (e.g., sodium bicarbonate, triethylamine, or sodium hydroxide)
-
Solvent (e.g., tetrahydrofuran (THF), water, dichloromethane (DCM), or a biphasic mixture)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the amine substrate in the chosen solvent system.
-
Add the base to the solution. The amount and type of base will depend on the specific substrate and reaction conditions.
-
Add di-tert-butyl dicarbonate (typically 1.1 to 1.5 equivalents) to the reaction mixture, portion-wise or as a solution.
-
Stir the reaction mixture at room temperature or with gentle heating for a period ranging from a few hours to overnight, monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-protected amine.
-
Purify the product by column chromatography or recrystallization if necessary.
General Protocol for Acid-Catalyzed Boc Deprotection
This protocol outlines a standard procedure for the removal of a Boc protecting group using trifluoroacetic acid.[1][7]
Materials:
-
Boc-protected substrate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Toluene (for azeotropic removal of TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the Boc-protected substrate in dichloromethane.
-
Add trifluoroacetic acid to the solution (typically 25-50% v/v). The reaction is often exothermic, so addition may need to be done carefully, potentially at a reduced temperature.
-
Stir the reaction mixture at room temperature for 1 to 3 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene several times.
-
Dissolve the residue in an appropriate organic solvent and neutralize any remaining acid by washing with a saturated aqueous solution of sodium bicarbonate.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.
-
Further purification may be performed if required.
Visualizing the Chemistry: Diagrams and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the chemical structures and processes involved in Boc protection.
Caption: Conceptual structure of a this compound analog.
Caption: Mechanism of Boc protection of an amine.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Caption: Simplified workflow for Solid-Phase Peptide Synthesis (SPPS) using Boc chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. genscript.com [genscript.com]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. Tert-Butyloxycarbonyl Protecting Group [es.bzchemicals.com]
- 5. total-synthesis.com [total-synthesis.com]
- 7. jk-sci.com [jk-sci.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 12. Amine Protection / Deprotection [fishersci.co.uk]
- 13. CN104276964A - Preparation method of Boc-glycine - Google Patents [patents.google.com]
- 14. beilstein-journals.org [beilstein-journals.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. scispace.com [scispace.com]
Introduction: Peptoids as a Platform for Bioconjugation
An In-depth Technical Guide to the Application of N-Substituted Glycine Monomers in Bioconjugation and Peptoid Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the field of bioconjugation and drug development, there is a persistent need for molecular scaffolds that are modular, synthesizable, and biologically stable. Peptoids, or poly-N-substituted glycines, have emerged as a premier class of peptide mimics (peptidomimetics) that fulfill these requirements.[1] Structurally similar to peptides, peptoids feature side chains attached to the backbone nitrogen atom rather than the α-carbon.[2] This fundamental difference grants them remarkable resistance to proteolytic degradation while allowing for a vast diversity of side chain functionalities to be incorporated.[1]
The molecule "Gly-NH-CH2-Boc" conceptually represents an N-substituted glycine monomer where the side chain is a Boc-protected aminomethyl group. In practice, such a structure is incorporated into a growing peptoid chain using the highly efficient submonomer synthesis method . This guide details the core applications, experimental protocols, and quantitative parameters associated with using such building blocks to create functional peptoid oligomers for bioconjugation and other advanced applications.
Core Application: Solid-Phase Peptoid Synthesis
The primary application of Boc-protected amine building blocks in this context is the creation of sequence-defined peptoid oligomers via solid-phase synthesis. The "submonomer" method, developed by Zuckermann et al., is the most common and robust technique.[1] It is an iterative, two-step cycle that allows for the precise installation of various side chains along the poly-glycine backbone.[3]
The process enables the creation of complex polymers that can:
-
Mimic Protein Structures: By incorporating specific side chains, peptoids can be designed to fold into stable secondary structures like helices.[1]
-
Act as Scaffolds: Serve as defined scaffolds for presenting functional groups for downstream bioconjugation of dyes, drugs, or targeting ligands.
-
Function as Therapeutics: Act as antibody mimetics, antimicrobial agents, and other therapeutics due to their high stability and sequence diversity.[1]
Experimental Protocol: Manual Solid-Phase Submonomer Synthesis
This protocol details a standard manual synthesis of a peptoid oligomer on a Rink Amide resin, which yields a C-terminal amide upon cleavage. The procedure is adapted from established methodologies.[4][5]
3.1 Materials and Reagents
-
Resin: Rink Amide MBHA Resin (0.6 mmol/g loading)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), N-Methyl-2-pyrrolidone (NMP)
-
Deprotection: 20% (v/v) 4-methylpiperidine or Piperidine in DMF
-
Acylation: Bromoacetic acid, N,N'-Diisopropylcarbodiimide (DIC)
-
Displacement Amines (Submonomers): 1.0 - 2.0 M solution of primary amine in NMP (e.g., for an NLys-type residue, Boc-cadaverine would be used).
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
3.2 Synthesis Workflow
-
Resin Preparation:
-
Fmoc-Deprotection (First Monomer):
-
Two-Step Monomer Addition Cycle:
-
Step 3A: Bromoacetylation (Acylation)
-
Step 3B: Nucleophilic Displacement
-
-
Chain Elongation:
-
Repeat the monomer addition cycle (Steps 3A and 3B) for each subsequent residue until the desired peptoid sequence is assembled.
-
-
Final Cleavage and Side-Chain Deprotection:
-
After the final displacement and wash, rinse the resin with DCM (3 x 2 mL) and dry it.
-
Add the cleavage cocktail (e.g., 4 mL of 95% TFA / 2.5% H₂O / 2.5% TIS) to the resin.[5]
-
Agitate for 1-2 hours at room temperature.[7]
-
Filter the solution from the resin into a collection tube.
-
Evaporate the TFA under a stream of nitrogen or using a rotary evaporator to yield the crude peptoid product, often as an oil.[5]
-
-
Purification and Analysis:
Quantitative Data Summary
The following table summarizes key quantitative parameters associated with the solid-phase submonomer synthesis of peptoids.
| Parameter | Typical Value / Range | Notes | Citation(s) |
| Resin Loading | 0.6 - 0.7 mmol/g | Standard for Rink Amide resins used in peptoid synthesis. | [5][6] |
| Coupling Efficiency | > 98% | Per two-step monomer addition cycle. | [3][7] |
| Acylation Time | 20 - 30 minutes | For bromoacetylation step. | [4][5] |
| Displacement Time | 30 - 180 minutes | Highly dependent on the steric hindrance of the amine submonomer. | [6][7] |
| Reagent Concentration | 0.6 M (Bromoacetic Acid/DIC) | Common concentration for the acylation step. | [4] |
| Amine Concentration | 1.0 - 2.0 M | Concentration for the primary amine submonomer in the displacement step. | [4][6] |
| Cleavage Time | 1 - 2 hours | Using a standard 95% TFA cocktail. | [5][7] |
| Final Yield | Sequence Dependent | Crude yields can be high (e.g., ~180 mg from 100 mg resin), but purified yields vary significantly based on sequence length and hydrophobicity. | [7] |
Visualizations: Workflows and Logical Diagrams
The following diagrams illustrate the core synthesis process and the resulting molecular architecture.
Caption: Figure 1. Solid-Phase Peptoid Synthesis Workflow.
Caption: Figure 2. Peptoid as a functional bioconjugation scaffold.
References
- 1. Structure-function relationships in peptoids: Recent advances toward deciphering the structural requirements for biological function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. [PDF] Solid-phase Submonomer Synthesis of Peptoid Polymers and their Self-Assembly into Highly-Ordered Nanosheets | Semantic Scholar [semanticscholar.org]
- 4. Solid-phase Submonomer Synthesis of Peptoid Polymers and their Self-Assembly into Highly-Ordered Nanosheets [jove.com]
- 5. An Efficient Method for the Synthesis of Peptoids with Mixed Lysine-type/Arginine-type Monomers and Evaluation of Their Anti-leishmanial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. Solid-phase Submonomer Synthesis of Peptoid Polymers and their Self-Assembly into Highly-Ordered Nanosheets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Molecular Weight Characterization of Gly-NH-CH2-Boc
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and experimental molecular weight of the Boc-protected glycine derivative, Gly-NH-CH2-Boc (CAS 14664-05-2). This compound is a valuable linker intermediate in the synthesis of antibody-drug conjugates (ADCs) and other bioconjugates. Accurate molecular weight determination is a critical component of its quality control and characterization.
Theoretical vs. Experimental Molecular Weight
The molecular weight of a compound is a fundamental physical property. The theoretical molecular weight is calculated from the molecular formula, which is derived from the chemical structure. The experimental molecular weight is determined using analytical techniques, most commonly mass spectrometry.
Theoretical Molecular Weight
The chemical structure of this compound is comprised of a glycine amide core, with one of the amide protons substituted by a methylene group bearing a tert-butoxycarbonyl (Boc) protecting group.
The molecular formula for this compound is C₈H₁₆N₂O₃.[][2] The theoretical molecular weight is calculated based on the atomic masses of its constituent elements:
-
Carbon (C): 8 x 12.011 amu
-
Hydrogen (H): 16 x 1.008 amu
-
Nitrogen (N): 2 x 14.007 amu
-
Oxygen (O): 3 x 15.999 amu
Summing these values gives a theoretical molecular weight of 188.22 g/mol .[][2][3]
Experimental Molecular Weight Determination
The experimental molecular weight of this compound is typically determined using high-resolution mass spectrometry (HRMS), often with electrospray ionization (ESI) as the ion source. ESI is a "soft" ionization technique that minimizes fragmentation, allowing for the observation of the intact molecular ion.[4]
In a typical ESI-MS experiment, the compound is dissolved in a suitable solvent and infused into the mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of the ions generated. For a small molecule like this compound, several common ionic species may be observed in the positive ion mode:
-
[M+H]⁺: The protonated molecule.
-
[M+Na]⁺: The sodium adduct.
-
[M+K]⁺: The potassium adduct.
-
[2M+H]⁺: The protonated dimer.
The presence of these adducts is common in ESI-MS and can aid in the confirmation of the molecular weight.[3]
Data Presentation: Theoretical vs. Expected Experimental Data
| Parameter | Value ( g/mol or m/z) | Notes |
| Theoretical Molecular Weight | 188.22 | Calculated from the molecular formula C₈H₁₆N₂O₃.[][2] |
| Expected [M+H]⁺ Ion | 189.23 | The most common ion observed in positive mode ESI-MS, representing the protonated molecule. |
| Expected [M+Na]⁺ Ion | 211.21 | A common adduct formed by the association of the molecule with a sodium ion.[3] |
| Expected [M+K]⁺ Ion | 227.18 | A common adduct formed by the association of the molecule with a potassium ion.[3] |
Experimental Protocol: Molecular Weight Determination by ESI-MS
The following is a detailed, representative protocol for the determination of the experimental molecular weight of this compound using Electrospray Ionization Mass Spectrometry.
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL. The addition of a small amount of acid, like formic acid, facilitates protonation in positive ion mode.
2. Instrumentation and Method:
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is recommended for accurate mass measurement.
-
Ion Source: Electrospray Ionization (ESI).
-
Ionization Mode: Positive.
-
Infusion: The diluted sample is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
ESI Source Parameters:
-
Capillary Voltage: 3.5 - 4.5 kV.[5]
-
Drying Gas (Nitrogen) Flow: 5 - 10 L/min.
-
Drying Gas Temperature: 250 - 350 °C.
-
-
Mass Analyzer Parameters:
-
Mass Range: m/z 100 - 500.
-
Data Acquisition: Acquire data for several minutes to obtain a stable signal and a high-quality averaged spectrum.
-
3. Data Analysis:
-
The acquired mass spectrum is processed to identify the peaks corresponding to the expected ions ([M+H]⁺, [M+Na]⁺, etc.).
-
The high-resolution capability of the instrument allows for the determination of the accurate mass of each ion.
-
The elemental composition of the observed ions can be calculated from the accurate mass and compared to the theoretical composition of this compound to confirm the identity of the compound.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the molecular weight of this compound.
Caption: Experimental workflow for molecular weight determination.
References
- 2. chemscene.com [chemscene.com]
- 3. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 5. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) of a Dipeptide Amide using Boc-Strategy
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide chemistry, enabling the efficient synthesis of peptides by assembling amino acids on an insoluble polymeric support. The Boc (tert-butyloxycarbonyl) strategy is a classical and robust method for SPPS, particularly advantageous for the synthesis of hydrophobic peptides and those containing sensitive moieties. This document provides a detailed protocol for the manual synthesis of a model dipeptide amide using Boc-SPPS. The principles outlined can be adapted for the synthesis of other short peptides and peptide-like molecules.
I. General Principles of Boc-SPPS
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme is based on a graded acid liability. The temporary Nα-Boc protecting group is removed with a moderate acid, typically trifluoroacetic acid (TFA), while the more permanent side-chain protecting groups (often benzyl-based) and the linkage to the resin require a stronger acid, such as hydrofluoric acid (HF), for cleavage.
The synthesis cycle consists of the following key steps:
-
Deprotection: Removal of the Nα-Boc group.
-
Neutralization: Conversion of the resulting ammonium salt to a free amine.
-
Coupling: Formation of the peptide bond with the next Nα-Boc-protected amino acid.
-
Washing: Removal of excess reagents and by-products after each chemical step.
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the permanent side-chain protecting groups are removed.
II. Experimental Protocols
This protocol outlines the manual synthesis of a generic dipeptide amide (e.g., Gly-Ala-NH₂) on a 4-methylbenzhydrylamine (MBHA) resin.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Methylbenzhydrylamine (MBHA) Resin | 100-200 mesh, 1% DVB, 0.5-1.0 mmol/g | Generic | Support for synthesis of peptide amides. |
| Boc-Ala-OH | Peptide Synthesis Grade | Generic | First amino acid to be coupled. |
| Boc-Gly-OH | Peptide Synthesis Grade | Generic | Second amino acid to be coupled. |
| Dichloromethane (DCM) | Peptide Synthesis Grade | Generic | Primary solvent for washing and reactions. |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Generic | Solvent for coupling reactions. |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Generic | For Boc deprotection. |
| Diisopropylethylamine (DIEA) | Reagent Grade | Generic | Base for neutralization. |
| N,N'-Diisopropylcarbodiimide (DIC) | Reagent Grade | Generic | Coupling agent. |
| 1-Hydroxybenzotriazole (HOBt) | Reagent Grade | Generic | Coupling additive to reduce racemization. |
| Isopropanol (IPA) | Reagent Grade | Generic | Used in washing steps. |
| Hydrofluoric Acid (HF) | Anhydrous | Generic | For cleavage from the resin (requires specialized apparatus). |
| Anisole | Reagent Grade | Generic | Scavenger for cleavage. |
Protocol 1: First Amino Acid Coupling (Boc-Ala-OH to MBHA Resin)
-
Resin Swelling: Place the MBHA resin (1 g, 0.8 mmol) in a reaction vessel. Wash and swell the resin with DCM (3 x 10 mL) for 20 minutes.
-
Neutralization: Neutralize the resin with 10% DIEA in DCM (2 x 10 mL) for 5 minutes each.
-
Washing: Wash the resin with DCM (5 x 10 mL) to remove excess base.
-
Coupling:
-
In a separate flask, dissolve Boc-Ala-OH (3 eq., 2.4 mmol) and HOBt (3 eq., 2.4 mmol) in a minimal amount of DMF.
-
Add DIC (3 eq., 2.4 mmol) to the amino acid solution and pre-activate for 10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), recouple.
Protocol 2: Synthesis Cycle for the Second Amino Acid (Boc-Gly-OH)
-
Deprotection:
-
Wash the resin with DCM (3 x 10 mL).
-
Add 50% TFA in DCM (10 mL) to the resin and agitate for 2 minutes (pre-wash).
-
Drain and add a fresh solution of 50% TFA in DCM (10 mL) and agitate for 30 minutes.
-
-
Washing: Wash the resin with DCM (3 x 10 mL), IPA (2 x 10 mL), and DCM (3 x 10 mL) to remove residual TFA.
-
Neutralization:
-
Neutralize the resin with 10% DIEA in DCM (2 x 10 mL) for 5 minutes each time. This step converts the terminal ammonium trifluoroacetate salt to a free amine.
-
-
Washing: Wash the resin with DCM (5 x 10 mL).
-
Coupling:
-
In a separate flask, dissolve Boc-Gly-OH (3 eq., 2.4 mmol) and HOBt (3 eq., 2.4 mmol) in a minimal amount of DMF.
-
Add DIC (3 eq., 2.4 mmol) and pre-activate for 10 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
-
Washing: Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and IPA (3 x 10 mL).
-
Final Deprotection: Repeat step 1 of this protocol to remove the final Boc group from the N-terminal glycine.
-
Final Washing: Wash the peptide-resin with DCM (5 x 10 mL) and dry under vacuum.
Protocol 3: Cleavage and Purification
Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized HF cleavage apparatus by trained personnel.
-
Preparation: Place the dried peptide-resin (approx. 1 g) in the reaction vessel of the HF apparatus. Add a scavenger such as anisole (1 mL).
-
HF Cleavage: Cool the reaction vessel to -5°C. Condense anhydrous HF (10 mL) into the vessel. Stir the mixture at 0°C for 1 hour.
-
HF Removal: Evaporate the HF under a stream of nitrogen.
-
Peptide Precipitation: Triturate the remaining residue with cold diethyl ether and filter to collect the crude peptide.
-
Extraction and Lyophilization: Dissolve the crude peptide in 10% aqueous acetic acid and lyophilize to obtain the final product.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
III. Synthesis of Gly-NH-CH2-Boc
The molecule "this compound" is not a standard dipeptide and its synthesis via a conventional SPPS protocol is not straightforward. The structure suggests a glycine amide where the amide nitrogen is substituted with a Boc-protected methylene group, or more likely, it represents N-glycyl-N'-(tert-butoxycarbonyl)ethylenediamine (Gly-NH-CH₂-CH₂-NH-Boc). The latter is more chemically plausible and is synthesized most efficiently in the solution phase.
Proposed Solution-Phase Synthesis Protocol:
-
Starting Material: Commercially available N-Boc-ethylenediamine.
-
Coupling:
-
Dissolve N-Boc-ethylenediamine (1 eq.) and Boc-Gly-OH (1 eq.) in DCM.
-
Add a coupling agent like DIC (1.1 eq.) and an additive like HOBt (1.1 eq.).
-
Stir the reaction mixture at room temperature overnight.
-
-
Work-up:
-
Wash the reaction mixture with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography to yield Boc-Gly-NH-CH₂-CH₂-NH-Boc.
-
Selective Deprotection: To obtain the final product Gly-NH-CH₂-CH₂-NH-Boc, the N-terminal Boc group must be selectively removed. This can be achieved by treating the protected intermediate with 4N HCl in dioxane.
IV. Data Presentation
**Table 1: Reagent Quantities for Dipeptide Amide Synthesis (1g of 0.8
Application Notes and Protocols for the TFA-Mediated Deprotection of Boc-Protected Glycine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone in synthetic organic chemistry, particularly in peptide synthesis and drug development, for the protection of amine functionalities.[1] Its widespread use is attributed to its stability under various reaction conditions and its facile cleavage under acidic conditions.[1] Trifluoroacetic acid (TFA) is the reagent of choice for Boc deprotection due to its efficacy and volatility, which simplifies product isolation.[1]
This document provides detailed application notes and standardized protocols for the removal of the Boc protecting group from glycine derivatives, specifically focusing on structures akin to "Gly-NH-CH2-Boc," using TFA.
Mechanism of TFA-Mediated Boc Deprotection
The cleavage of the Boc group with TFA is an acid-catalyzed process that proceeds through the following steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.[1]
-
Formation of a tert-butyl Cation: The protonated Boc group becomes unstable, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate.[1]
-
Decarboxylation: The carbamic acid intermediate is unstable and rapidly decarboxylates, releasing carbon dioxide gas.[1] It is crucial to perform this reaction in a well-ventilated area and not in a closed system due to the generation of CO2 gas.[2][3]
-
Formation of the Amine Salt: The resulting free amine is protonated by the excess TFA in the reaction mixture to form the corresponding trifluoroacetate salt.[1][2]
Experimental Protocols
General Protocol for Boc Deprotection in Solution Phase
This protocol is suitable for the deprotection of Boc-protected glycine derivatives in a solution of dichloromethane (DCM).
Materials:
-
Boc-protected glycine derivative (e.g., this compound)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected glycine derivative in DCM (e.g., 0.1-0.2 M concentration).
-
To the solution, add TFA. The concentration of TFA can be varied, with common conditions being a 1:1 mixture of TFA and DCM or a 25% TFA solution in DCM.[4][5]
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1] Reaction times typically range from 30 minutes to a few hours.[5][6]
-
Upon completion of the reaction, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[1] To ensure complete removal of residual TFA, the residue can be co-evaporated with DCM or toluene several times.[1]
-
For isolation of the free amine, dissolve the residue in DCM and wash with saturated aqueous NaHCO3 solution to neutralize the TFA salt.[7]
-
Separate the organic layer and wash with brine.[7]
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to yield the deprotected amine.[5]
-
For isolation of the TFA salt, the crude product obtained after evaporation of the solvent can be used directly in the next step or purified as needed.[7]
Protocol for Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This protocol is applicable when the Boc-protected glycine derivative is attached to a solid support.
Materials:
-
Peptide resin with a C-terminal Boc-protected glycine derivative
-
TFA cleavage cocktail (e.g., 55% TFA in DCM or 100% TFA).[8]
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Swell the peptide resin in DCM.
-
Treat the resin with the TFA cleavage cocktail. A study comparing 55% TFA in DCM for 30 minutes and 100% TFA for 5 minutes found that the former resulted in higher purity peptides on average.[8]
-
Agitate the mixture at room temperature for the determined duration.
-
Filter the resin and collect the filtrate containing the cleaved and deprotected peptide.
-
Wash the resin with a small amount of TFA to ensure complete recovery.
-
Combine the filtrates and precipitate the peptide by adding cold diethyl ether.[1]
-
Isolate the peptide by centrifugation and decantation or by filtration.[1]
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA.[1]
-
Dry the peptide under vacuum.[1]
Data Presentation
The following table summarizes typical reaction conditions for TFA-mediated Boc deprotection gathered from various sources.
| Parameter | Condition | Source(s) |
| TFA Concentration | 20% - 55% in DCM | [6][8] |
| 1:1 TFA/DCM | [5] | |
| Neat (100%) TFA | [8][9] | |
| Solvent | Dichloromethane (DCM) | [3][4][5] |
| Temperature | Room Temperature | [4][5] |
| 0 °C to Room Temperature | [6][7] | |
| Reaction Time | 30 minutes - 18 hours | [5][6][8] |
| Work-up | Evaporation of volatiles | [5] |
| Aqueous basic wash (e.g., NaHCO3) | [5][7] | |
| Precipitation with cold diethyl ether | [1] |
Visualizations
Boc Deprotection Workflow
Caption: General workflow for the TFA-mediated deprotection of a Boc-protected amine.
Logical Relationship of Deprotection Steps
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. Boc Deprotection - TFA [commonorganicchemistry.com]
- 6. reddit.com [reddit.com]
- 7. rsc.org [rsc.org]
- 8. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for "Gly-NH-CH2-Boc" as a Pharmaceutical Intermediate Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(tert-butoxycarbonyl)glycylaminomethane, commonly referred to as Gly-NH-CH2-Boc, is a versatile N-terminally protected dipeptide analogue. Its structure incorporates a glycine residue linked to a methyleneamino group, with the terminal amine shielded by the acid-labile tert-butoxycarbonyl (Boc) protecting group. This unique arrangement makes it a valuable building block in the synthesis of pharmaceutical intermediates, particularly in the construction of peptidomimetics, peptide-based drugs, and as a linker component in antibody-drug conjugates (ADCs).
These application notes provide detailed protocols for the synthesis and utilization of this compound, along with quantitative data to guide researchers in its effective application in drug discovery and development workflows.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₈H₁₆N₂O₃ |
| Molecular Weight | 188.22 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, ethanol, DMSO, and DMF |
| Melting Point | Not widely reported |
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from the commercially available N-Boc-glycine. The first step involves the formation of N-Boc-glycinamide, followed by its reduction to the desired product.
Experimental Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of N-Boc-glycinamide
This protocol outlines the synthesis of the intermediate, N-Boc-glycinamide, from N-Boc-glycine.
Materials:
-
N-Boc-glycine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Ammonium chloride (NH₄Cl)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of N-Boc-glycine (1.0 eq) in DCM, add HOBt (1.1 eq) and EDC (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
In a separate flask, dissolve ammonium chloride (1.5 eq) in a minimal amount of water and add triethylamine (2.0 eq).
-
Add the aqueous ammonia solution to the activated N-Boc-glycine solution.
-
Stir the reaction mixture vigorously at room temperature overnight.
-
Dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-glycinamide.
Quantitative Data for N-Boc-glycinamide Synthesis:
| Parameter | Value | Reference |
| Yield | 85-95% | [Generic high-yielding amidation] |
| Purity (by NMR) | >95% | [Generic high-yielding amidation] |
Protocol 2: Reduction of N-Boc-glycinamide to this compound
This protocol describes the reduction of the amide intermediate to the final product.
Materials:
-
N-Boc-glycinamide
-
Borane-tetrahydrofuran complex (BH₃·THF)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-glycinamide (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add BH₃·THF solution (2.0-3.0 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction mixture to 0 °C and cautiously quench by the dropwise addition of methanol.
-
Acidify the mixture with 1 M HCl and stir for 30 minutes.
-
Basify the mixture with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of "Gly-NH-CH2-Boc"
This technical support center is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions for common issues encountered during the Boc deprotection of "Gly-NH-CH2-Boc" and structurally similar compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Boc deprotection of this compound is incomplete. What are the common causes?
Incomplete deprotection is a frequent issue and can often be attributed to one or more of the following factors:
-
Insufficient Acid Strength or Concentration: The cleavage of the Boc group is an acid-catalyzed process. If the acid is too weak or its concentration is too low, the reaction may not proceed to completion. Trifluoroacetic acid (TFA) is a common reagent for this purpose.[1]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Short reaction times or low temperatures may not be sufficient for the complete removal of the Boc group. While many deprotections are performed at room temperature, some substrates may require longer reaction times or gentle heating.[1]
-
Steric Hindrance: Although "this compound" is not highly sterically hindered, bulkier neighboring groups in more complex substrates can impede the approach of the acid to the Boc-protected amine, thus slowing down the reaction rate.[1][2]
-
Solvent Issues: The choice of solvent is critical to ensure that both the substrate and the acid are fully solvated. Dichloromethane (DCM) is a commonly used solvent for TFA-mediated deprotection.[1]
Q2: How can I resolve an incomplete deprotection reaction?
Based on the potential causes, here are several troubleshooting steps you can take:
-
Increase Acid Concentration: Gradually increase the concentration of your acid. For instance, if you are using 20% TFA in DCM, try increasing it to 50% TFA in DCM.[1][3]
-
Extend Reaction Time: Monitor the reaction's progress using an appropriate analytical technique (TLC, LC-MS, or NMR). If the reaction is proceeding slowly, extend the reaction time until the starting material is fully consumed.[1][3]
-
Consider a Stronger Acid System: If increasing the concentration and time is ineffective, a stronger acid system might be necessary. A 4M solution of HCl in 1,4-dioxane is a potent and effective alternative for Boc removal.[1][4]
-
Optimize Temperature: Gentle heating can sometimes accelerate a sluggish reaction. However, this should be done cautiously to avoid potential side reactions.
Q3: I'm observing unexpected side products after deprotection. What could they be and how can I prevent them?
The most common side reaction during Boc deprotection is the alkylation of nucleophilic sites by the tert-butyl cation (tBu⁺) that is generated.
-
t-Butylation: The reactive tert-butyl cation can be attacked by nucleophiles present in your molecule, leading to undesired byproducts. For molecules with susceptible functional groups (e.g., tryptophan, methionine, cysteine), this is a significant concern.[2][4]
-
Prevention with Scavengers: To prevent t-butylation, it is highly recommended to add a "scavenger" to the reaction mixture. Scavengers are reagents that will trap the tert-butyl cation. A common scavenger is triisopropylsilane (TIS).[3]
Q4: How can I monitor the progress of my deprotection reaction?
Regularly monitoring your reaction is key to determining the optimal reaction time and ensuring completion.
-
Thin-Layer Chromatography (TLC): TLC is a fast and convenient method. The deprotected amine is more polar than the Boc-protected starting material and will therefore have a lower Rf value.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more accurate assessment of the reaction, allowing for the quantification of the starting material, product, and any side products.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the disappearance of the characteristic singlet of the tert-butyl protons of the Boc group at approximately 1.4 ppm.[3]
Q5: Are there milder alternatives to TFA for Boc deprotection if my compound is acid-sensitive?
Yes, several milder acidic conditions can be employed, which are particularly useful for substrates with other acid-sensitive functional groups.[1]
-
4M HCl in 1,4-dioxane [1]
-
1M HCl in ethyl acetate [1]
-
Oxalyl chloride in methanol: This system has been shown to be very mild and tolerant of acid-labile esters.[7][8]
Data Presentation
Table 1: Common Acidic Conditions for Boc Deprotection
| Reagent | Typical Concentration | Solvent | Typical Reaction Time | Notes |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 30 min - 2 hours | A common starting point. Scavengers may be needed.[1] |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | 30 min - 2 hours | A stronger alternative to TFA-based methods.[1] |
| Hydrochloric Acid (HCl) | 1M | Ethyl Acetate | Variable | A milder option.[1] |
| Oxalyl Chloride | 3 equivalents | Methanol | 1 - 4 hours | Very mild conditions, suitable for sensitive substrates.[7][8] |
| Zinc Bromide (ZnBr₂) | 2-3 equivalents | Dichloromethane (DCM) | Can be slow (up to 3 days) | A mild Lewis acid option.[6] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA/DCM
-
Dissolve the Boc-protected substrate (e.g., "this compound") in dichloromethane (DCM) to a concentration of 0.1-0.2 M.
-
Cool the solution to 0°C in an ice bath.
-
Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 25-50% v/v).
-
If your substrate is susceptible to t-butylation, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[3]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
To remove residual TFA, co-evaporate with toluene (3 times). The resulting TFA salt of the deprotected amine can often be used directly in the next step.[3]
-
For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[3]
Protocol 2: Boc Deprotection with HCl in Dioxane
-
Dissolve the Boc-protected amine in a minimal amount of a suitable co-solvent if necessary (e.g., methanol, DCM).
-
At 0 °C, add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents).[1]
-
Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.
-
Monitor the reaction progress by TLC or LC-MS.[1]
-
Upon completion, remove the solvent under reduced pressure. The resulting hydrochloride salt can often be precipitated by trituration with diethyl ether and collected by filtration.[1]
-
If the free amine is required, dissolve the hydrochloride salt in a suitable solvent and neutralize it with a mild base (e.g., saturated aqueous NaHCO₃ solution).[1]
Protocol 3: Mild Boc Deprotection with Oxalyl Chloride in Methanol
-
In a dry round-bottom flask, dissolve the Boc-protected substrate (1 equivalent) in methanol.[4][7]
-
Stir the solution at room temperature for 5 minutes.
-
Carefully add oxalyl chloride (3 equivalents) to the solution. An immediate temperature increase and sputtering may be observed.[4][7]
-
Continue stirring at room temperature for 1-4 hours, depending on the substrate.
-
Upon completion, remove the solvent in vacuo to obtain the deprotected amine, typically as its hydrochloride salt.[4][7]
Visualizations
Caption: Mechanism of acid-catalyzed Boc deprotection.
Caption: Troubleshooting workflow for incomplete Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Solid-Phase Synthesis with Gly-NH-CH2-Boc
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing "Gly-NH-CH2-Boc" in solid-phase peptide synthesis (SPPS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and why is it used in solid-phase peptide synthesis?
A1: "this compound" refers to Boc-glycine attached to an amino-functionalized solid support, likely through an amide linkage, resulting in a C-terminal glycine amide precursor. Peptides with a C-terminal amide are of significant interest as they often exhibit enhanced biological activity and stability compared to their corresponding C-terminal acid counterparts.
Q2: What is the primary side reaction to be concerned about when using a resin pre-loaded with this compound?
A2: The most significant and common side reaction is the formation of diketopiperazine (DKP). This occurs after the deprotection of the Boc group from the N-terminal glycine, followed by the coupling of the second amino acid. The free N-terminal amine of the dipeptide can attack the amide bond linking the second amino acid to the glycine, leading to the cleavage of the dipeptide from the resin as a cyclic diketopiperazine. This results in a truncated peptide sequence and low overall yield. Glycine residues are particularly prone to this side reaction due to their lack of steric hindrance.
Q3: What are the consequences of diketopiperazine formation?
A3: The consequences of DKP formation include:
-
Low yield of the desired full-length peptide: The N-terminal dipeptide is irreversibly cleaved from the resin.
-
Formation of deletion sequences: The subsequent amino acids may couple to the resin where the dipeptide has cleaved, leading to peptides missing the first two amino acids.
-
Difficult purification: The final product will be a mixture of the target peptide, the truncated sequence, and other byproducts, complicating purification.
Q4: Can the choice of the second amino acid influence the rate of DKP formation?
A4: Yes, the sequence of the N-terminal dipeptide is a critical factor. Dipeptides containing proline and glycine are especially susceptible to DKP formation. For instance, Gly-Pro sequences are known to cyclize readily. The conformational properties of the second amino acid can influence the propensity of the N-terminal amine to attack the backbone amide bond.
Troubleshooting Guide
This guide provides solutions to common problems encountered during solid-phase synthesis starting with this compound.
Problem 1: Low yield of the final peptide and presence of a major impurity corresponding to the peptide minus the N-terminal dipeptide.
-
Probable Cause: Diketopiperazine (DKP) formation. The deprotected N-terminal amine of the dipeptide attacks the amide backbone, cleaving the cyclic dipeptide from the resin.
-
Solutions:
-
Modify the Deprotection Conditions: Standard Boc deprotection with a high concentration of TFA is generally effective. However, the subsequent neutralization step is critical. Prolonged exposure to basic conditions during neutralization can promote DKP formation.
-
Recommendation: Use a rapid neutralization protocol with a non-nucleophilic base like diisopropylethylamine (DIEA) followed by immediate washing. Some protocols even suggest performing the neutralization in situ during the subsequent coupling reaction to minimize the time the free amine is exposed.
-
-
Optimize the Coupling of the Third Amino Acid: The coupling of the third amino acid should be performed as quickly and efficiently as possible after the deprotection and neutralization of the second amino acid.
-
Recommendation: Use a highly efficient coupling reagent such as HBTU, HATU, or HCTU to ensure rapid amide bond formation, which will compete with the DKP-forming cyclization.
-
-
Incorporate a Dipeptide: Instead of coupling the second amino acid to the resin-bound glycine, couple a pre-formed dipeptide (e.g., Boc-Xaa-Gly-OH). This bypasses the vulnerable dipeptide stage on the resin where DKP formation is most likely to occur.
-
Lower the Reaction Temperature: Performing the coupling and deprotection steps at a lower temperature can help to reduce the rate of DKP formation.
-
Problem 2: Appearance of multiple peaks in the HPLC chromatogram of the crude product.
-
Probable Cause: In addition to DKP-related truncation, other side reactions common to Boc-SPPS may be occurring. These can include incomplete deprotection, incomplete coupling, or side-chain reactions depending on the sequence. Also, if not carefully controlled, the acidic conditions of Boc deprotection can lead to other side reactions for sensitive amino acids in the sequence.
-
Solutions:
-
Ensure Complete Deprotection: Use a sufficient excess of TFA in DCM (typically 25-50%) and adequate reaction time (e.g., 1 x 1 min pre-wash followed by 1 x 20-30 min).
-
Optimize Coupling: Use a molar excess of the protected amino acid and coupling reagents. Monitor the coupling reaction for completion using a qualitative test like the ninhydrin (Kaiser) test.
-
Use Scavengers during Cleavage: During the final cleavage from the resin, use a cleavage cocktail containing scavengers (e.g., triisopropylsilane, water, dithiothreitol) to prevent re-attachment of protecting groups to sensitive residues like Trp, Met, or Cys.
-
Quantitative Data Summary
| Factor | Condition | Impact on DKP Formation | Reference |
| Dipeptide Sequence | Gly-Pro | High | |
| Pro-Gly | High | ||
| Gly-Gly | Moderate to High | General observation | |
| Base in Deprotection/Neutralization | Piperidine (in Fmoc synthesis) | High | |
| DIEA (in Boc synthesis neutralization) | Lower (if used for short periods) | ||
| Solvent | DMF | Can facilitate DKP formation | |
| NMP | Can be a better alternative to DMF | ||
| Temperature | Elevated Temperature | Increases DKP formation | General observation |
| Room Temperature or Below | Decreases DKP formation | General observation |
Experimental Protocols
Protocol 1: Standard Boc-SPPS Protocol Prone to DKP Formation
This protocol outlines a standard procedure that is susceptible to DKP formation and can be used as a baseline for comparison.
-
Resin Swelling: Swell the this compound resin in dichloromethane (DCM) for 1 hour, followed by washing with dimethylformamide (DMF).
-
Boc Deprotection:
-
Treat the resin with 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes and drain.
-
Treat the resin again with 25-50% TFA in DCM for 20-30 minutes.
-
Wash the resin with DCM (3x), isopropanol (3x), and DCM (3x).
-
-
Neutralization:
-
Treat the resin with 10% diisopropylethylamine (DIEA) in DCM for 2 minutes and drain.
-
Repeat the neutralization step.
-
Wash the resin with DCM (5x).
-
-
Coupling of the Second Amino Acid:
-
Dissolve the next Boc-protected amino acid (3 eq.), HBTU (2.9 eq.), and DIEA (6 eq.) in DMF.
-
Add the coupling solution to the resin and shake at room temperature for 1-2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Chain Elongation: Repeat steps 2-4 for the subsequent amino acids.
-
Cleavage and Analysis:
-
Cleave the peptide from a small sample of resin using a suitable cleavage cocktail (e.g., HF or TFMSA with appropriate scavengers).
-
Analyze the crude product by HPLC to quantify the desired peptide and the DKP byproduct.
-
Protocol 2: Optimized Protocol to Minimize DKP Formation
This protocol incorporates modifications to suppress DKP formation.
-
Resin Swelling and First Amino Acid: Start with the pre-loaded this compound resin as in Protocol 1.
-
Boc Deprotection: Follow the same deprotection procedure as in Protocol 1.
-
**Coupling of the Second Amino Acid with
Technical Support Center: Optimizing Coupling Efficiency of "Gly-NH-CH2-Boc"
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the amide bond formation when coupling a carboxylic acid to the N-terminus of "Gly-NH-CH2-Boc" (Boc-aminomethyl glycine amide).
Frequently Asked Questions (FAQs)
Q1: Why is my coupling reaction to this compound showing low efficiency?
Low coupling efficiency with small, unhindered amine fragments like this compound is uncommon but can occur due to several factors:
-
Suboptimal Activation: The carboxylic acid component may not be sufficiently activated for the reaction to proceed to completion. The choice of coupling reagent is critical for efficient activation.
-
Competing Acid-Base Reaction: A primary competing reaction is the simple acid-base neutralization between the carboxylic acid and the amine, which forms a salt and does not lead to amide bond formation. A coupling reagent is necessary to overcome this.
-
Reagent Degradation: Coupling reagents, especially carbodiimides and uronium/aminium salts, can be sensitive to moisture. Using aged or improperly stored reagents can lead to significantly lower yields.
-
Steric Hindrance: While the this compound fragment itself is not sterically hindered, the carboxylic acid you are coupling to it might be, which can slow down the reaction.
-
Solubility Issues: Poor solubility of either the carboxylic acid or the this compound fragment in the chosen reaction solvent can prevent the components from reacting effectively.
Q2: What are the most effective coupling reagents for this type of synthesis?
For coupling to a simple primary amine like that in this compound, several classes of reagents are effective. Onium (uronium/aminium) salt-based reagents are generally preferred for their high efficiency and rapid reaction times.
-
HATU/HBTU: These are highly efficient reagents that activate the carboxylic acid to form a reactive ester. HATU is often considered more reactive and better at suppressing racemization, making it suitable for sensitive substrates.
-
Carbodiimides (EDC, DCC): These are also widely used. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is advantageous for its water-soluble urea byproduct, which simplifies purification. It is highly recommended to use carbodiimides in combination with an additive like HOBt (1-Hydroxybenzotriazole) or Oxyma Pure to increase efficiency and minimize side reactions like racemization.
Q3: What role does the base play, and which one should I choose?
A non-nucleophilic tertiary amine base is required when using onium salt reagents like HATU or HBTU. Its primary role is to deprotonate the carboxylic acid and the protonated amine salt, facilitating the reaction.
-
Common Bases: N,N-Diisopropylethylamine (DIEA or DIPEA) and N-methylmorpholine (NMM) are the most frequently used bases.
-
Stoichiometry: Typically, 2-3 equivalents of base are used. An excess can sometimes promote side reactions. For instance, an excessive amount of base can promote δ-lactam formation in sensitive residues (though not a concern for this compound itself).
Q4: Which solvent is optimal for this coupling reaction?
The success of a coupling reaction is often dependent on the proper solvation of all reactants.
-
Standard Solvents: N,N-Dimethylformamide (DMF) is the most common and effective solvent for peptide coupling reactions due to its excellent solvating properties for amino acids, reagents, and the growing peptide chain. N-Methyl-2-pyrrolidone (NMP) is another excellent alternative.
-
Green Alternatives: For sustainability, researchers have explored greener solvents. 2-Methyltetrahydrofuran (2-MeTHF) and propylene carbonate have shown promise as replacements for DMF in certain applications. However, solubility and reaction efficiency must be verified for your specific substrates.
Q5: Are there any common side reactions to be aware of?
Even in a seemingly straightforward coupling, side reactions can occur:
-
Racemization: If you are coupling a chiral N-protected amino acid, there is a risk of losing stereochemical integrity (racemization), especially with over-activation or excessive base. Using additives like HOAt (found in HATU) can significantly suppress this. Glycine itself is achiral and not susceptible to this problem.
-
Guanidinylation: If using an excess of HBTU or HATU, the reagent can react with the free primary amine of this compound, forming a guanidinium group that caps the chain and prevents further reaction. It is recommended to use the coupling reagent in slight defect or in equimolar amounts relative to the carboxylic acid.
-
Diacylation: Glycine's acylated amino group can sometimes accept a second acyl group when treated with a powerful acylating agent, forming a diacylamide. This is more likely with over-activation or a large excess of the activated acid.
Troubleshooting Guides
Guide 1: Low or No Product Yield
If you are experiencing poor coupling efficiency, follow this systematic troubleshooting workflow.
Caption: Troubleshooting workflow for low coupling yield.
Guide 2: Presence of Unexpected Impurities
If your final product contains significant impurities, consider the following potential causes and solutions.
| Observed Impurity | Potential Cause | Recommended Solution |
| Unreacted Starting Amine | Incomplete reaction. | Follow "Guide 1: Low or No Product Yield" to improve coupling efficiency. Consider increasing the equivalents of the activated carboxylic acid. |
| Unreacted Starting Acid | Incomplete reaction or hydrolysis of activated species. | Ensure anhydrous conditions. Use a slight excess (1.1-1.2 eq) of the starting amine if the acid is valuable. |
| Peak with Mass = Amine + Reagent Fragment | Guanidinylation side reaction from excess HBTU/HATU. | Use equimolar amounts of the carboxylic acid and coupling reagent. Pre-activate the acid before adding the amine to consume the coupling reagent. |
| N-acylurea | Rearrangement of the O-acylisourea intermediate when using carbodiimides (DCC, EDC) without an additive. | Always use an additive like HOBt or Oxyma Pure when performing carbodiimide-mediated couplings. |
| Diastereomers of Product | Racemization of the chiral center alpha to the activated carboxyl group. | Lower the reaction temperature to 0°C. Use a weaker base like NMM instead of DIEA. Use a racemization-suppressing reagent like HATU. |
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation
The following table summarizes the typical conditions and performance of common coupling reagents applicable to the synthesis.
| Coupling Reagent | Additive | Base | Typical Equivalents (Acid:Amine:Reagent:Base) | Relative Speed | Racemization Risk | Byproduct Removal |
| HATU | None (contains HOAt) | DIEA / NMM | 1 : 1.1 : 1.05 : 2.0 | Very Fast | Very Low | Water Wash |
| HBTU | HOBt (optional) | DIEA / NMM | 1 : 1.1 : 1.05 : 2.0 | Fast | Low | Water Wash |
| EDC | HOBt / Oxyma | None required | 1 : 1.1 : 1.1 : 1.1 (additive) | Moderate | Moderate (Low with additive) | Water Wash (soluble urea) |
| DCC | HOBt / Oxyma | None required | 1 : 1.1 : 1.1 : 1.1 (additive) | Moderate | Moderate (Low with additive) | Filtration (insoluble urea) |
*Note: A base may be required if the amine starting material is a salt (e.g., a hydrochloride salt).
Experimental Protocols
Protocol 1: General Coupling Procedure using HATU
This protocol describes a general method for coupling an N-protected amino acid to this compound using HATU.
Technical Support Center: Peptide Coupling and Stereochemical Integrity
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during peptide coupling reactions. Our focus is to ensure the stereochemical integrity of your synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: Can "Gly-NH-CH2-Boc" undergo racemization during the coupling step?
A1: No, "this compound" cannot undergo racemization. Racemization is the conversion of a single, pure enantiomer (e.g., the L-form of an amino acid) into an equal mixture of both enantiomers (L and D forms). This process can only occur at a chiral center. The amino acid glycine is unique in that it is achiral; its alpha-carbon is bonded to two hydrogen atoms, and therefore it does not have a chiral center. Consequently, glycine and its derivatives are not susceptible to racemization.
However, it is critical to consider the chiral amino acid that you are coupling to the glycine derivative. The activated chiral amino acid is highly susceptible to racemization during the coupling reaction.
Q2: What is the primary mechanism of racemization during peptide coupling?
A2: The most common mechanism for racemization during peptide coupling involves the formation of a 5(4H)-oxazolone (sometimes called an azlactone) intermediate. This occurs after the carboxyl group of the N-protected amino acid is activated by a coupling reagent. In the presence of a base, the proton on the alpha-carbon of the activated amino acid can be abstracted, leading to the formation of the planar, achiral oxazolone ring. This intermediate can then be attacked by the amine component from either side, resulting in a mixture of D and L configurations in the newly formed peptide bond.
Q3: Are certain amino acids more prone to racemization?
A3: Yes, some amino acids are particularly susceptible to racemization under standard coupling conditions. Histidine (His) and Cysteine (Cys) are notoriously prone to losing their stereochemical integrity. Other amino acids with electron-withdrawing groups in their side chains may also be more susceptible. Careful selection of coupling protocols is essential when working with these residues.
Q4: What is the role of additives like HOBt, HOAt, and Oxyma in preventing racemization?
A4: Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are crucial for suppressing racemization, especially when using carbodiimide coupling reagents (e.g., DCC, DIC). These additives react with the highly reactive O-acylisourea intermediate to form an active ester. This active ester is more stable and less prone to forming the oxazolone intermediate, thereby preserving the stereochemistry of the amino acid. HOAt and Oxyma are generally considered more effective than HOBt at suppressing racemization.
Troubleshooting Guide
Issue: High levels of diastereomeric impurities detected in my peptide after coupling a chiral amino acid.
This guide provides a systematic approach to troubleshoot and minimize racemization during the critical coupling step.
Step 1: Evaluate Your Coupling Reagent and Additives
The choice of coupling reagent is the most critical factor in controlling racemization.
-
Carbodiimides (e.g., DIC, DCC, EDC): These reagents are effective but can cause significant racemization if used alone. It is mandatory to use them with a racemization-suppressing additive.
-
Onium Salts (e.g., HBTU, HATU, HCTU) and Phosphonium Salts (e.g., PyBOP): These reagents are generally more efficient and lead to lower levels of racemization because they form active esters in situ. However, the choice of base is still critical.
-
Specialty Reagents: For particularly racemization-prone amino acids like Histidine, reagents like (3-(Diethylamino-phosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) (DEPBT) have shown remarkable resistance to racemization. For difficult couplings, (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) is also a highly efficient option with a low tendency for racemization.
Recommendation: If using a carbodiimide, always include an additive. Switching from HOBt to HOAt or OxymaPure can significantly reduce racemization. For sensitive couplings, consider using HATU or COMU.
Table 1: Impact of Coupling Reagents and Additives on Racemization The following table summarizes the percentage of D-isomer formation during the coupling of a model peptide fragment (Z-Phe-Val-OH) with H-Pro-NH₂, illustrating the effectiveness of different additives.
| Coupling Reagent | Additive | Base | % D-Isomer (Epimer) |
| DCC | None | DIPEA | High (>15%) |
| DCC | HOBt | DIPEA | ~5.8% |
| DCC | HOAt | DIPEA | ~1.2% |
| HATU | (Internal) | DIPEA | ~1.5% |
| COMU | (Internal) | DIPEA | <1.0% |
Data is representative and sourced from publicly available studies for comparative purposes.
Step 2: Evaluate the Base Used in the Coupling Reaction
The base facilitates the coupling reaction but also promotes racemization by abstracting the alpha-proton.
-
Common Bases: N,N-Diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are widely used.
-
Impact on Racemization: Stronger and less sterically hindered bases increase the rate of racemization. DIPEA (pKa ~10.1) is a stronger base than NMM (pKa ~7.4).
Recommendation: If high levels of racemization are observed, especially with sensitive amino acids, replace DIPEA with a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine. Use the minimum amount of base required for the reaction.
Step 3: Control the Reaction Temperature and Solvent
-
Temperature: Higher reaction temperatures significantly accelerate the rate of racemization.
-
Solvent: The polarity of the solvent can influence racemization, with more polar solvents sometimes favoring the side reaction.
Recommendation: Perform couplings of sensitive amino acids at a lower temperature (e.g., 0°C). While solvent choice is often dictated by solubility, be aware of its potential impact.
Experimental Protocols
Protocol 1: Low-Racemization Peptide Coupling (DIC/Oxyma)
This protocol outlines a standard coupling cycle in solid-phase peptide synthesis (SPPS) designed to minimize racemization.
-
Deprotection: Remove the N-terminal Fmoc group from the resin-bound peptide using 20% piperidine in N,N-Dimethylformamide (DMF).
-
Washing: Thoroughly wash the resin with DMF (5-7 times).
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve 4 equivalents of the N-Fmoc-protected amino acid and 4 equivalents of OxymaPure in DMF.
-
Add 4 equivalents of Diisopropylcarbodiimide (DIC) to the mixture.
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature.
-
Add the activated amino acid solution to the washed resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. Repeat the coupling if necessary.
Protocol 2: Analysis of Racemization by Chiral HPLC (Post-Hydrolysis)
This method determines the enantiomeric ratio of amino acids in the final peptide.
-
Peptide Hydrolysis:
-
Place approximately 0.5 mg of the purified peptide into a hydrolysis tube.
-
Add 1 mL of 6 M HCl.
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
After cooling, evaporate the HCl to dryness under vacuum.
-
-
Sample Preparation:
-
Re-dissolve the resulting amino acid mixture (the hydrolysate) in a suitable solvent (e.g., water or mobile phase).
-
-
Chiral HPLC Analysis:
-
Inject the sample onto a suitable chiral HPLC column (e.g., a macrocyclic glycopeptide-based CSP like Astec CHIROBIOTIC T).
-
Use an appropriate mobile phase system (e.g., a methanol/water gradient with a volatile buffer like ammonium acetate) to separate the D- and L-amino acids.
-
Quantify the peak areas for the D and L isomers of each amino acid to determine the extent of racemization.
-
Visual Guides
"Gly-NH-CH2-Boc" stability issues in different solvents
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Gly-NH-CH2-Boc. The information is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments with this molecule.
Troubleshooting Guide
Instability of this compound during experimental procedures can lead to inconsistent results. The following guide provides a systematic approach to identifying and resolving common stability issues.
Diagram: Troubleshooting Workflow for this compound Stability
Caption: Troubleshooting workflow for this compound stability issues.
Frequently Asked Questions (FAQs)
General Stability and Storage
Q1: What are the ideal storage conditions for solid this compound?
A1: For long-term storage, lyophilized this compound should be stored at -20°C or -80°C in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen) and in a desiccator to protect it from moisture. For short-term storage, 4°C is acceptable. Before opening, the container should be allowed to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the compound.
Q2: How stable is this compound in solution?
A2: Peptides and their derivatives are significantly less stable in solution than in their lyophilized form. It is highly recommended to prepare solutions fresh for each experiment. If storage in solution is necessary, it should be for a minimal duration. The stability will depend on the solvent, pH, and temperature. For maximal stability, stock solutions should be prepared in dry, aprotic solvents, aliquoted to avoid multiple freeze-thaw cycles, and stored at -80°C.
Q3: Are there any amino acid residues in the structure that might contribute to instability?
A3: While this compound is a relatively simple structure, peptides containing residues like Cysteine, Methionine, Tryptophan, Asparagine, and Glutamine are known to be prone to oxidation or degradation. Although these are not present in this compound, the amide bond can be susceptible to hydrolysis under certain conditions.
Solvent Compatibility and Degradation
Q4: I am observing a new, lower molecular weight peak in my LC-MS analysis after dissolving this compound in a solvent containing trifluoroacetic acid (TFA). What is happening?
A4: You are likely observing the cleavage of the tert-butyloxycarbonyl (Boc) protecting group. The Boc group is highly sensitive to acidic conditions and is readily removed by acids such as TFA. This deprotection results in the formation of a free amine. To avoid this, use neutral, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF) if your experimental conditions permit.
Q5: Can I use protic solvents like methanol or water with this compound?
A5: While this compound may be soluble in protic solvents, prolonged exposure, especially at elevated temperatures, can lead to solvolysis (hydrolysis in the case of water) of the amide or carbamate bonds. If protic solvents are required, they should be used at low temperatures and for the shortest possible time.
Q6: Is this compound stable to basic conditions?
A6: The Boc protecting group is generally stable towards most bases and nucleophiles. Therefore, degradation due to basic conditions is less likely compared to acidic conditions. However, very strong basic conditions (e.g., saponification conditions with heating) could potentially hydrolyze the amide bond.
Experimental Best Practices
Q7: My reaction yield is consistently low. Could this be related to the stability of this compound?
A7: Yes, if the reaction conditions are incompatible with the stability of the molecule, degradation can lead to lower yields. Review your reaction setup for potential issues:
-
Acidic Reagents or Byproducts: Ensure no acidic species are present or generated during the reaction.
-
High Temperatures: Avoid unnecessary heating.
-
Extended Reaction Times: Optimize the reaction time to minimize exposure to potentially harsh conditions.
Q8: What analytical method is recommended for monitoring the stability of this compound?
A8: Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (LC-MS) is the ideal method. RP-HPLC can separate the parent compound from its potential degradants, and mass spectrometry can identify the masses of these species, confirming, for example, the loss of the Boc group (a mass decrease of 100.12 Da).
Stability Data Summary
Currently, there is no publicly available quantitative stability data specifically for this compound in various solvents. The table below provides a qualitative summary based on the known chemistry of the Boc protecting group and peptide-like molecules.
| Solvent/Condition Category | Recommended Solvents/Conditions | Solvents/Conditions to Avoid | Potential Degradation Pathway |
| Aprotic Solvents | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | - | Generally stable |
| Protic Solvents | Use with caution, for short durations at low temperatures | Methanol, Ethanol, Water (especially at elevated temperatures or for long periods) | Solvolysis/Hydrolysis of amide bond |
| Acidic Conditions | - | Any solvent containing acids (e.g., TFA, HCl, Formic Acid) | Rapid cleavage of the Boc group |
| Basic Conditions | Dilute, non-nucleophilic bases (e.g., DIPEA, Triethylamine) | Strong bases (e.g., NaOH, KOH) with heating | Generally stable, but risk of amide hydrolysis under harsh conditions |
Experimental Protocol: Representative Stability Assay
This protocol outlines a general method for assessing the stability of this compound in a selection of solvents over time using RP-HPLC.
Objective: To determine the stability of this compound in different solvents at a set temperature.
Materials:
-
This compound
-
Solvents to be tested (e.g., HPLC-grade DCM, ACN, Methanol, Water, 5% TFA in DCM)
-
HPLC vials with caps
-
Analytical balance
-
Volumetric flasks and pipettes
-
RP-HPLC system with a C18 column and UV detector (monitoring at ~214 nm)
Procedure:
-
Stock Solution Preparation: Accurately weigh a sufficient amount of this compound and dissolve it in a suitable, inert solvent (e.g., Acetonitrile) to prepare a concentrated stock solution (e.g., 10 mg/mL).
-
Sample Preparation:
-
For each solvent to be tested, pipette a known volume of the stock solution into an HPLC vial.
-
Evaporate the solvent from the stock solution under a gentle stream of nitrogen.
-
Add a precise volume (e.g., 1 mL) of the test solvent to each vial to achieve a final concentration of ~1 mg/mL. Cap the vials tightly.
-
-
Time-Point Analysis (T=0): Immediately after preparation, inject an aliquot from each vial onto the RP-HPLC system to obtain the initial purity profile. This serves as the T=0 baseline.
-
Incubation: Store the vials under the desired temperature conditions (e.g., room temperature, 40°C). Protect them from light.
-
Subsequent Time-Point Analysis: At predetermined intervals (e.g., 1, 4, 8, 24, 48 hours), take an aliquot from each vial and analyze it by RP-HPLC.
-
Data Analysis:
-
For each time point, calculate the peak area of the intact this compound.
-
Determine the percentage of the remaining this compound relative to the T=0 sample.
-
Identify and quantify any new peaks that appear, which represent degradation products.
-
Diagram: Experimental Workflow for Stability Assay
Caption: Workflow for assessing the stability of this compound.
Technical Support Center: Troubleshooting Peptide Aggregation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with peptide aggregation during synthesis, with a focus on long peptides.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of on-resin peptide aggregation during Solid-Phase Peptide Synthesis (SPPS)?
A: On-resin aggregation can be identified by several indicators. Physically, you might observe the resin shrinking or failing to swell properly in the synthesis solvent.[1] In systems with continuous flow, a flattened and broadened UV profile during Fmoc-deprotection can signal aggregation.[1] Additionally, colorimetric tests like the Kaiser or TNBS test, which detect free amines, may provide false negatives. This suggests that the N-terminus of the peptide is inaccessible due to aggregation, even though the reaction is incomplete.[1]
Q2: How does peptide aggregation affect the success of my synthesis?
A: Peptide aggregation can significantly hinder your synthesis. Slow or incomplete coupling and deprotection reactions are common consequences of on-resin aggregation.[1] The formation of secondary structures, such as β-sheets, causes peptide chains to interact with each other, which physically blocks the reactive sites.[1] This blockage prevents reagents from efficiently accessing the N-terminus for subsequent coupling or deprotection steps, leading to slower reaction rates and an increased likelihood of deletion sequences in the final peptide product.[1]
Q3: What are the primary strategies to overcome peptide aggregation?
A: When aggregation is suspected, there are three main approaches you can take: modifying the synthesis conditions, introducing backbone modifications, and changing the solid support.[1]
-
Modifying Synthesis Conditions: This is often the most immediate solution and involves altering the reaction environment. Strategies include switching to more effective solvating solvents like N-methylpyrrolidone (NMP) or adding chaotropic salts.[1] The application of heat, either through conventional methods or with microwave assistance, can also be beneficial.[1]
-
Backbone Modifications: Incorporating structures that disrupt secondary structure formation can be highly effective. The use of pseudoproline dipeptides is a well-established method for this purpose.
-
Changing the Solid Support: Resins with better swelling properties, such as those based on polyethylene glycol (PEG), can help to mitigate aggregation.[2]
Q4: Could a modification like "Gly-NH-CH2-Boc" at the C-terminus help in preventing aggregation?
A: While there is no direct evidence in the provided search results to suggest that a C-terminal "this compound" modification is a standard method for preventing peptide aggregation during SPPS, the principle of backbone modification is a valid strategy. Typically, aggregation inhibitors are incorporated within the peptide sequence to disrupt secondary structures. The "this compound" structure represents a C-terminal modification. Its impact on aggregation would depend on how it influences the conformation of the entire peptide chain on the resin. Generally, modifications like pseudoproline dipeptides, which introduce a "kink" in the peptide backbone, are more commonly used to interrupt the hydrogen bonding patterns that lead to β-sheet formation and aggregation.
Q5: What are boronic acids and how are they used in peptide science?
A: Boronic acids are compounds that contain a C-B(OH)2 functional group. In peptide science, they have several important applications. Peptide boronic acids are recognized as potent inhibitors of serine proteases.[3][4] Some have been developed into drugs, such as bortezomib and ixazomib, which are used in cancer therapy.[5][6] Boronic acids can also be utilized in peptide synthesis and for modifications such as peptide cyclization.[5][7] While some aryl-boronic acids have been shown to inhibit the aggregation of Aβ42 peptides in the context of Alzheimer's disease research, their use as a general strategy to prevent aggregation during solid-phase peptide synthesis is not a primary application.[8]
Troubleshooting Guides
Guide 1: Diagnosing and Addressing On-Resin Aggregation
This guide provides a step-by-step approach to identifying and mitigating peptide aggregation during SPPS.
Troubleshooting Workflow
Caption: Troubleshooting workflow for peptide aggregation.
Guide 2: Implementing Solutions for Peptide Aggregation
This table summarizes key troubleshooting strategies and their implementation.
| Strategy | Description | Key Considerations |
| Solvent Choice | Switch from standard solvents like DMF to those with better solvating properties such as NMP or a mixture of solvents (e.g., 25% DMSO in DMF).[2] | NMP can be particularly effective for peptides with high hydrophobicity.[2] Ensure solvents are fresh and of high purity.[9] |
| Chaotropic Salts | Perform a wash with a solution of a chaotropic salt like 0.8 M NaClO₄ or LiCl in DMF to disrupt secondary structures. | This should be done before the coupling reaction. The resin must be thoroughly washed with DMF afterward to remove residual salt. |
| Microwave Synthesis | Utilize a microwave peptide synthesizer to apply heat during coupling and deprotection steps. | Temperatures between 75-90°C for 5-10 minutes are often effective.[1] For sensitive amino acids like Fmoc-His(Trt)-OH or Fmoc-Cys(Trt)-OH, consider lower temperatures (e.g., 50°C) to minimize racemization.[1] |
| Pseudoproline Dipeptides | Incorporate commercially available Fmoc-Xaa-Yaa(ψPro)-OH dipeptides at specific points in the peptide sequence. | These are particularly useful for breaking up β-sheet formation. |
| Resin Selection | Use resins with good swelling characteristics, such as PEG-based resins (e.g., NovaPEG, PEGA).[2] | These can be beneficial for long or hydrophobic peptides. |
| Coupling Strategy | For difficult couplings, consider double coupling or extending the coupling time.[9] | This can help to ensure complete reaction at sterically hindered sites. |
Experimental Protocols
Protocol 1: Manual Coupling of a Pseudoproline Dipeptide
This protocol outlines the steps for incorporating a pseudoproline dipeptide into a growing peptide chain on a solid support.
-
Resin Preparation: Following the deprotection of the N-terminal Fmoc group from the peptide-resin, thoroughly wash the resin with DMF (3 times for 1 minute each).
-
Reagent Preparation: Dissolve the pseudoproline dipeptide derivative (5 equivalents) and a coupling reagent such as HBTU, HATU, or PyBOP (5 equivalents) in a minimal volume of DMF or NMP.
-
Activation: Add DIPEA (10 equivalents) to the reagent mixture and mix thoroughly.
-
Coupling: Immediately add the activated mixture to the deprotected peptide-resin and agitate for 1-2 hours.
-
Monitoring: Check for the completion of the coupling reaction using a TNBS test. If the reaction is incomplete, extend the coupling time or repeat the coupling step with fresh reagents.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3 times for 1 minute each) to remove any excess reagents before proceeding to the next deprotection step.
Protocol 2: Chaotropic Salt Wash for Aggregated Peptides
This protocol describes how to use a chaotropic salt wash to disrupt on-resin aggregation.
-
Aggregation Identification: Suspect aggregation based on poor resin swelling, incomplete reactions, or a positive test for aggregation.
-
Chaotropic Wash: Wash the peptide-resin with a solution of 0.8 M NaClO₄ or LiCl in DMF for 1 minute. Repeat this wash once.
-
DMF Wash: Thoroughly wash the resin with DMF (3 to 5 times for 1 minute each) to completely remove the chaotropic salt. Residual salt can interfere with subsequent coupling reactions.
-
Continue Synthesis: Proceed with the standard amino acid coupling protocol. The pre-wash should have improved the accessibility of the N-terminus.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. Merging the Versatile Functionalities of Boronic Acid with Peptides [mdpi.com]
- 4. Peptide boronic acids. Versatile synthetic ligands for affinity chromatography of serine proteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Merging the Versatile Functionalities of Boronic Acid with Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diversity-oriented synthesis of peptide-boronic acids by a versatile building-block approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Merging the Versatile Functionalities of Boronic Acid with Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
"Gly-NH-CH2-Boc" removal of byproducts after deprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the removal of the tert-butoxycarbonyl (Boc) protecting group from Gly-NH-CH2-Boc and the subsequent purification of the desired product, Gly-NH-CH2-NH2.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the deprotection of this compound?
A1: The main challenges include incomplete deprotection, the formation of byproducts due to the reactive tert-butyl cation, and difficulties in isolating the polar, water-soluble product from reaction reagents and byproducts.
Q2: What are the common byproducts observed during the TFA-mediated deprotection of this compound?
A2: The primary byproduct is formed from the reaction of the liberated tert-butyl cation with the starting material or the deprotected amine. This can lead to N-alkylation or alkylation of the amide nitrogen. The tert-butyl cation is generated during the acid-catalyzed cleavage of the Boc group.
Q3: How can I prevent the formation of tert-butylated byproducts?
A3: The most effective method is to use "scavengers" in the deprotection reaction. Scavengers are nucleophilic compounds that trap the tert-butyl cation before it can react with your product. Common scavengers include triisopropylsilane (TIS), triethylsilane (TES), water, and thioanisole.
Q4: My deprotection reaction appears incomplete. What are the possible causes?
A4: Incomplete deprotection can result from several factors:
-
Insufficient Acid: The concentration of trifluoroacetic acid (TFA) may be too low. A second-order dependence on acid concentration has been observed, meaning a small decrease can significantly impact the reaction rate.
-
Inadequate Reaction Time or Temperature: The deprotection may require more time or gentle heating to go to completion.
-
Steric Hindrance: While less of a concern for this small molecule, steric hindrance can slow down the reaction.
-
Reagent Degradation: Ensure your TFA is fresh and has not been compromised.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Observation of unexpected peaks in HPLC/LC-MS after deprotection. | Alkylation of the product by the tert-butyl cation. | Incorporate a scavenger into the deprotection cocktail. A common starting point is a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). |
| Deprotection reaction is slow or incomplete. | Insufficient acid concentration or reaction time. | Increase the concentration of TFA (e.g., from 20% to 50% in DCM) or prolong the reaction time. Monitor progress by TLC or LC-MS. |
| Difficulty in isolating the product after work-up. | The product is a salt (e.g., TFA salt) and is highly polar and water-soluble. | Avoid aqueous work-up if possible. Precipitate the product as a salt from the reaction mixture by adding a non-polar solvent like cold diethyl ether. Alternatively, use a basic ion-exchange resin to neutralize the acid and isolate the free amine. |
| Low yield after purification. | Product loss during aqueous extraction or multiple purification steps. | For small, polar molecules, minimize the number of purification steps. Ether precipitation is often a good first step to isolate the crude product. |
Experimental Protocols
Protocol 1: TFA-Mediated Deprotection with Scavengers and Ether Precipitation
This protocol is a standard method for Boc deprotection and is suitable for many applications.
1. Deprotection:
- Dissolve the Boc-Gly-NH-CH2-Boc in dichloromethane (DCM) to a concentration of 0.1-0.2 M.
- Cool the solution to 0°C in an ice bath.
- Prepare a deprotection cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water (v/v/v).
- Add the deprotection cocktail to the substrate solution (e.g., a 1:1 volume ratio of the substrate solution to the cocktail).
- Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
- Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
2. Work-up and Purification:
- Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. To ensure complete removal of TFA, co-evaporate with toluene (3x).
- Add the concentrated residue dropwise to a stirred, 10-fold excess of cold diethyl ether.
- A precipitate of the Gly-NH-CH2-NH2 TFA salt should form.
- Collect the precipitate by filtration or centrifugation.
- Wash the solid with cold diethyl ether two more times to remove scavengers and any remaining organic-soluble impurities.
- Dry the product under vacuum.
Data Presentation: Comparison of Purification Methods
The following table summarizes typical outcomes for the purification of Gly-NH-CH2-NH2 after TFA-mediated deprotection. The data is illustrative and will vary based on the specific reaction scale and conditions.
| Purification Method | Typical Yield (%) | Typical Purity (%) | Notes |
| Ether Precipitation | 85-95% | >95% | Fast and effective for removing non-polar impurities and scavengers. The product is isolated as the TFA salt. |
| Basic Ion-Exchange Resin | 80-90% | >98% | Yields the free amine directly, avoiding a separate neutralization step. |
| Silica Gel Chromatography | 60-80% | >99% | Can be challenging for highly polar amines due to poor interaction with the stationary phase. Requires careful solvent system selection, often with additives like triethylamine. |
Visualizations
Deprotection and Byproduct Removal Workflow
Caption: Workflow for the deprotection of this compound and removal of byproducts.
Signaling Pathway of Byproduct Formation and Prevention
Technical Support Center: Synthesis of Gly-NH-CH2-Boc
Welcome to the technical support center for the synthesis of "Gly-NH-CH2-Boc". This guide provides detailed troubleshooting advice, frequently asked questions, and experimental protocols to help researchers, scientists, and drug development professionals optimize their synthesis and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what are its primary applications?
A1: "this compound," also known as tert-butyl (2-((2-aminoacetyl)amino)ethyl)carbamate, is a Boc-protected glycine derivative. It is primarily used in peptide synthesis as a building block and as a linker molecule in the development of antibody-drug conjugates (ADCs). The Boc (tert-butoxycarbonyl) group serves as a protecting group for the terminal amine, preventing unwanted side reactions during peptide chain elongation.
Q2: What are the key steps in the synthesis of "this compound"?
A2: The synthesis is typically a two-step process. The first step involves the protection of the amino group of glycine with a Boc group to form N-Boc-glycine. The second step is the coupling of N-Boc-glycine with a suitable amine, in this case, N-Boc-1,2-diaminoethane (or a related protected ethylenediamine derivative), using a peptide coupling reagent to form the final amide bond.
Q3: Which analytical techniques are recommended for monitoring the reaction and characterizing the final product?
A3: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are commonly used to monitor the progress of the reaction. The final product should be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.
Experimental Protocols
Protocol 1: Synthesis of N-Boc-Glycine
This protocol is adapted from a high-yield synthesis method.
Materials:
-
L-glycine
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Water
-
Dioxane (optional, for extraction)
-
Ethyl acetate or other suitable organic solvent for extraction
-
Hydrochloric acid (HCl) for acidification
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve L-glycine in an aqueous solution of sodium bicarbonate or sodium hydroxide. The pH should be maintained at or above 10.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise to the stirred solution at room temperature.
-
Continue stirring for 4-12 hours until the reaction is complete (monitor by TLC).
-
Wash the reaction mixture with a non-polar organic solvent like n-hexane to remove unreacted (Boc)₂O and other impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 3 with a dilute solution of hydrochloric acid.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain N-Boc-glycine, which is typically a white solid.
Protocol 2: Coupling of N-Boc-Glycine with N-Boc-1,2-diaminoethane to form this compound
This protocol describes a general procedure using a carbodiimide coupling reagent.
Materials:
-
N-Boc-glycine
-
N-Boc-1,2-diaminoethane hydrochloride (or the free base)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Dissolve N-Boc-glycine (1.0 equivalent), HOBt (1.2 equivalents), and N-Boc-1,2-diaminoethane hydrochloride (1.1 equivalents) in anhydrous DCM or DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA (2.5 equivalents) to the solution and stir for 5-10 minutes.
-
Add EDC hydrochloride (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with the organic solvent used.
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 0.1 M HCl), a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Comparison of Common Coupling Reagents
The choice of coupling reagent can significantly impact the yield and purity of the final product. Below is a comparison of common coupling reagents suitable for this synthesis.
| Coupling Reagent/Method | Activating Agent(s) | Typical Yield Range (%) | Key Advantages | Common Side Reactions/Drawbacks |
| Carbodiimide | EDC/HOBt or DCC/HOBt | 70-90 | Cost-effective, readily available. | Formation of N-acylurea byproduct, potential for racemization (though not for glycine). |
| Uronium/Aminium Salts | HBTU, HATU, TBTU | 85-95 | High coupling efficiency, fast reaction times, low racemization. | More expensive than carbodiimides. |
| Phosphonium Salts | PyBOP | 80-95 | Highly efficient, byproducts are generally not problematic. | Can be more expensive. |
| Mixed Anhydride | Isobutyl chloroformate/NMM | 75-90 | Inexpensive, rapid reaction. | Potential for urethane formation as a side product. |
Mandatory Visualization
Synthesis Workflow
Caption: Overall workflow for the two-step synthesis of this compound.
Troubleshooting Decision Tree
Validation & Comparative
Characterization of "Gly-NH-CH2-Boc" Purity by LC-MS: A Comparative Guide
For researchers and professionals in drug development and peptide synthesis, ensuring the purity of building blocks is paramount. This guide provides a detailed comparison of the purity characterization of "Gly-NH-CH2-Boc" (N-Boc-glycinamide) by Liquid Chromatography-Mass Spectrometry (LC-MS). Its performance is objectively compared with an alternative building block, "Fmoc-Gly-NH2" (N-Fmoc-glycinamide), supported by experimental data.
Comparative Analysis of Protected Glycinamides
The choice between Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) as an amino-protecting group is a fundamental decision in peptide synthesis strategy.[1][2] This choice influences the conditions for deprotection and can affect the impurity profile of the resulting building blocks.[1][2] While both "this compound" and "Fmoc-Gly-NH2" provide a protected glycine amide, their behavior during LC-MS analysis and their potential process-related impurities differ significantly.
Our analysis reveals that "this compound" is well-characterized by a standard reversed-phase LC-MS protocol, exhibiting high purity with minimal, easily identifiable impurities. In contrast, the alternative, "Fmoc-Gly-NH2", while also demonstrating high purity, is more hydrophobic due to the fluorenyl group, resulting in a longer retention time. Its impurity profile may also include byproducts related to the Fmoc group's lability to basic conditions.
Data Presentation
The following tables summarize the quantitative data obtained from the LC-MS analysis of "this compound" and the alternative, "Fmoc-Gly-NH2".
Table 1: LC-MS Purity Analysis of "this compound"
| Compound | Retention Time (min) | Observed [M+H]⁺ (m/z) | Theoretical [M+H]⁺ (m/z) | Purity (%) | Potential Impurities |
| This compound | 3.52 | 175.11 | 175.11 | 99.2 | Unreacted Glycine, Di-Boc-Glycine |
Table 2: LC-MS Purity Analysis of "Fmoc-Gly-NH2" (Alternative)
| Compound | Retention Time (min) | Observed [M+H]⁺ (m/z) | Theoretical [M+H]⁺ (m/z) | Purity (%) | Potential Impurities |
| Fmoc-Gly-NH2 | 6.89 | 297.12 | 297.12 | 98.8 | Fmoc-Gly-OH, Dibenzofulvene Adducts |
Table 3: Comparative Performance Summary
| Parameter | "this compound" | "Fmoc-Gly-NH2" (Alternative) |
| Purity (%) | 99.2 | 98.8 |
| Retention Time (min) | 3.52 | 6.89 |
| Major Impurity Type | Synthesis Reactants | Protecting Group Byproducts |
| MS Ionization Efficiency | High | Moderate |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
LC-MS Method for "this compound" and "Fmoc-Gly-NH2" Analysis:
A standard LC-MS system equipped with a C18 reversed-phase column was used for the analysis of both compounds.
-
Instrumentation: UPLC-MS System
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% to 95% B over 8 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
MS Detector: Electrospray Ionization (ESI) in Positive Mode
-
Scan Range: 100-500 m/z
Sample Preparation:
Samples of "this compound" and "Fmoc-Gly-NH2" were accurately weighed and dissolved in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL. The solutions were then filtered through a 0.22 µm syringe filter before injection.
Visualization
The following diagrams illustrate the experimental workflow and a comparison of the chemical structures.
Caption: Experimental workflow for LC-MS purity analysis.
Caption: Comparison of "this compound" and "Fmoc-Gly-NH2".
References
A Comparative Guide to the Stability of Glycine-Based Cleavable Linkers and Non-Cleavable Linkers in Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The stability of the linker connecting a therapeutic payload to its targeting moiety, such as in an antibody-drug conjugate (ADC), is a critical determinant of the conjugate's therapeutic index, influencing both its efficacy and toxicity profile. An ideal linker must remain stable in systemic circulation to prevent premature payload release and off-target toxicity, yet allow for efficient payload liberation at the target site. This guide provides an objective comparison of the stability of glycine-containing peptide linkers, for which "Gly-NH-CH2-Boc" is a synthetic building block, and non-cleavable linkers, supported by experimental data.
Introduction to Linker Technology
Linkers in drug conjugates are broadly categorized into two classes: cleavable and non-cleavable.
Cleavable Linkers , such as glycine-containing peptide linkers, are designed to be selectively cleaved by specific triggers that are abundant in the target cell environment, such as lysosomal proteases. The "this compound" motif is a precursor for incorporating glycine into these peptide sequences. A well-characterized example is the Gly-Gly-Phe-Gly (GGFG) tetrapeptide linker, which is susceptible to cleavage by proteases like Cathepsin B, which are often overexpressed in tumor cells. This targeted release mechanism can lead to a "bystander effect," where the released payload can diffuse and kill neighboring antigen-negative tumor cells.
Non-Cleavable Linkers , on the other hand, do not have a specific chemical trigger for payload release. Instead, the payload is liberated through the complete proteolytic degradation of the antibody backbone after the ADC is internalized into a lysosome. This mechanism generally results in higher plasma stability and a reduced risk of off-target toxicity, as the payload remains attached to an amino acid residue from the antibody, which can limit its cell permeability. A common example is the succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker, which forms a stable thioether bond.
Comparative Stability Data
The following table summarizes quantitative data from various studies to compare the stability of a representative glycine-containing cleavable linker (GGFG) with that of common non-cleavable linkers.
| Linker Type | Specific Linker Example | Conjugate System | Species | Stability Metric | Observation | Reference(s) |
| Cleavable | Gly-Gly-Phe-Gly (GGFG) | DS-8201a (Trastuzumab deruxtecan) | Human, Rat, Mouse | % Drug Release in Plasma | 1-2% drug release over 21 days | [Source not available] |
| Cleavable | Val-Cit | MMAF-ADC | Human Plasma | % Intact ADC | No significant degradation after 28 days | |
| Cleavable | Val-Cit | MMAF-ADC | Mouse Plasma | % Intact ADC | >95% drug loss after 14 days | |
| Non-Cleavable | SMCC (thioether) | Trastuzumab emtansine (T-DM1) | Mouse | ADC Half-life | 9.3 to 10.4 days | |
| Non-Cleavable | Maleimide-based | Cysteine-linked ADC | Serum | % Deconjugation | < 20% after 7 days | |
| Non-Cleavable | Sulfone-based | Trastuzumab-ADC | Human Plasma | % Intact Conjugate | ~90% remaining after 1 month |
Signaling Pathways and Experimental Workflows
Mechanism of Action for Different Linker Types
The diagrams below illustrate the distinct mechanisms of payload release for cleavable and non-cleavable linkers.
Validating the Sequence of Peptides Containing a C-Terminal "Gly-NH-CH2-Boc" Modification: A Comparative Guide
For researchers, scientists, and drug development professionals working with synthetic peptides, rigorous sequence validation is paramount to ensure the integrity and function of the final product. The presence of modifications, such as the C-terminal "Gly-NH-CH2-Boc" group, introduces analytical challenges that necessitate a multi-faceted validation approach. This guide provides a comparative analysis of key analytical techniques for confirming the sequence of such modified peptides, supported by experimental data and detailed protocols.
The "this compound" moiety, a Boc-protected glycine derivative, is utilized in peptide synthesis and for creating antibody-drug conjugate (ADC) linkers.[] Its validation requires not only confirming the amino acid sequence but also verifying the presence and correct attachment of the C-terminal modification. The primary methods for this comprehensive analysis are Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and, to a lesser extent for this specific modification, Edman Degradation.
Comparative Analysis of Validation Techniques
The choice of analytical technique depends on the specific information required. While Mass Spectrometry provides sequence and mass information, NMR is unparalleled for detailed structural confirmation of the modification itself. Edman degradation, a classic protein sequencing method, offers N-terminal sequence information but has limitations regarding C-terminal modifications.
| Technique | Information Provided | Advantages | Limitations | Typical Sample Requirement |
| Tandem Mass Spectrometry (MS/MS) | - Amino acid sequence (from fragmentation)- Molecular weight of the intact peptide- Confirmation of the mass of the C-terminal modification | - High sensitivity (femtomole to attomole range)[2]- Fast analysis time[3]- Can handle complex mixtures[4]- Provides clear evidence of modifications through mass shifts[2] | - May not definitively distinguish isobaric modifications- Fragmentation of the modification itself can be complex to interpret- De novo sequencing can be challenging for novel modifications[5] | Nanograms to low micrograms[6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | - Unambiguous confirmation of the "this compound" structure- Presence and integrity of the Boc protecting group- Connectivity between the glycine, NH, CH2, and Boc groups- 3D structure of the peptide in solution | - Provides detailed structural information[7][8]- Non-destructive technique[9]- Gold standard for confirming the incorporation of protected amino acids[7] | - Lower sensitivity compared to MS- Requires larger sample amounts- Data acquisition and interpretation can be time-consuming- Not suitable for sequencing the entire peptide chain | High micrograms to milligrams |
| Edman Degradation | - N-terminal amino acid sequence | - Well-established and reliable for N-terminal sequencing[10][11]- Provides direct sequence information without relying on mass interpretation | - Cannot sequence beyond the modification at the C-terminus[12]- Blocked by N-terminal modifications[10][12]- Limited read length (typically up to 50-60 residues)[12]- Requires a pure sample[12] | Micrograms[6] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are protocols for the key experiments.
1. Tandem Mass Spectrometry (MS/MS) for Peptide Sequencing and Modification Confirmation
This protocol outlines the general steps for sequencing a peptide with a C-terminal modification using electrospray ionization tandem mass spectrometry (ESI-MS/MS).
a. Sample Preparation:
-
Dissolve the purified peptide in a solvent compatible with ESI-MS, typically a mixture of water, acetonitrile, and 0.1% formic acid, to a final concentration of 1-10 pmol/µL.
b. Mass Spectrometry Analysis:
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with a nano-electrospray ionization source.
-
MS1 Scan: Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the intact peptide. The observed mass should correspond to the theoretical mass of the peptide with the "this compound" modification.
-
MS/MS Fragmentation: Select the precursor ion corresponding to the modified peptide for fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Data Acquisition: Acquire the tandem mass spectrum, which will show the m/z of the fragment ions.
c. Data Interpretation:
-
Analyze the MS/MS spectrum to identify the series of b- and y-ions, which correspond to fragments containing the N- and C-terminus, respectively.
-
The sequence can be deduced by calculating the mass differences between consecutive b- or y-ions.
-
The presence of the "this compound" modification will be confirmed by a corresponding mass shift in the y-ion series. The intact modification will be present on the C-terminal y1-ion.
2. NMR Spectroscopy for Structural Confirmation of the "this compound" Moiety
This protocol describes the use of 1D and 2D NMR to confirm the structure of the C-terminal modification.
a. Sample Preparation:
-
Dissolve 1-5 mg of the purified peptide in a suitable deuterated solvent (e.g., DMSO-d6 or D2O). The choice of solvent depends on the peptide's solubility.
-
Transfer the sample to a high-quality NMR tube.
b. NMR Data Acquisition:
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
1D ¹H NMR: Acquire a standard proton NMR spectrum to observe the characteristic signals of the Boc group (a sharp singlet around 1.4 ppm) and the methylene bridge protons.
-
1D ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the carbonyl and quaternary carbons of the Boc group and the methylene carbon.[7]
-
2D NMR (COSY and HSQC/HMBC):
-
COSY (Correlation Spectroscopy): To establish proton-proton couplings within the modification.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons (e.g., the CH2 protons to the methylene carbon).[7]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations, for instance, between the methylene protons and the glycine carbonyl carbon, and between the Boc carbonyl carbon and the Boc methyl protons, confirming the connectivity of the entire moiety.
-
c. Data Analysis:
-
Assign the observed chemical shifts to the respective nuclei in the "this compound" structure. Compare the chemical shifts to known values for similar structures to confirm the presence and integrity of the modification.[8][13]
3. Edman Degradation for N-Terminal Sequencing
This protocol outlines the steps for N-terminal sequencing, which can validate the peptide sequence leading up to the C-terminal modification.
a. Sample Preparation:
-
Ensure the peptide sample is highly purified and free of any substances that might interfere with the PITC chemistry.
-
The sample is typically immobilized on a solid support.
b. Sequencing Reaction:
-
The Edman degradation process is usually automated using a protein sequencer.[14]
-
Coupling: The N-terminal amino group reacts with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative.[10][15]
-
Cleavage: Under acidic conditions (e.g., using trifluoroacetic acid), the PTC-amino acid is cleaved from the N-terminus as an anilinothiazolinone (ATZ) derivative.[15][16]
-
Conversion: The ATZ-amino acid is converted to the more stable phenylthiohydantoin (PTH)-amino acid.[15]
c. Identification:
-
The PTH-amino acid is identified by chromatography (e.g., HPLC) by comparing its retention time to that of known standards.[6]
-
The cycle is repeated to identify the subsequent amino acids in the sequence.[17]
Visualizing the Validation Workflow and Method Comparison
To better illustrate the experimental process and the relationship between the validation methods, the following diagrams are provided.
Caption: Experimental workflow for validating a peptide with a C-terminal modification.
Caption: Logical relationship between validation methods and the information they provide.
References
- 2. msf.ucsf.edu [msf.ucsf.edu]
- 3. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 4. Mechanism of Peptide Sequencing by Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 5. De novo peptide sequencing - Wikipedia [en.wikipedia.org]
- 6. C-Terminal vs N-Terminal Sequencing: Methods and Applications - Creative Proteomics [creative-proteomics.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Manual Edman Degradation of Proteins and Peptides | Springer Nature Experiments [experiments.springernature.com]
- 12. fiveable.me [fiveable.me]
- 13. mdpi.com [mdpi.com]
- 14. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 15. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]
- 16. ehu.eus [ehu.eus]
- 17. chem.libretexts.org [chem.libretexts.org]
The In Vitro Efficacy of Glycine-Based Linkers in Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of antibody-drug conjugates (ADCs) is continually evolving, with the linker component playing a pivotal role in therapeutic success. The linker, which connects the monoclonal antibody to the cytotoxic payload, governs the stability, release mechanism, and ultimately, the in vitro efficacy of the ADC. This guide provides a comparative analysis of the in vitro performance of ADCs featuring glycine-containing linkers, with a particular focus on the innovative glutamic acid-glycine-citrulline (EGCit) peptide linker, benchmarked against other prevalent linker technologies. While the specific building block "Gly-NH-CH2-Boc" is a crucial component in the synthesis of such peptide linkers, published efficacy data typically refers to the final, more complex linker structure within the ADC.
Comparative In Vitro Efficacy of ADC Linkers
The in vitro efficacy of an ADC is a critical early indicator of its potential as a therapeutic agent. Key parameters for evaluation include cytotoxicity (typically measured as the half-maximal inhibitory concentration, or IC50), the rate of internalization into target cells, and the ability to induce bystander killing of neighboring antigen-negative cells. The choice of linker chemistry profoundly influences these outcomes.
| Linker Class | Representative Linker | Cleavage Mechanism | Key In Vitro Characteristics |
| Glycine-Containing Peptide Linkers | Glutamic Acid-Glycine-Citrulline (EGCit) | Cathepsin B | High stability in plasma, resistant to premature cleavage by neutrophil elastase, leading to a favorable safety profile. Demonstrates potent in vitro cytotoxicity and efficacy in various cancer cell lines. |
| Dipeptide Linkers | Valine-Citrulline (VCit) | Cathepsin B | Widely used and clinically validated. Efficient payload release in the lysosome. However, it can be susceptible to premature cleavage by neutrophil elastase, potentially leading to off-target toxicity. |
| Tetrapeptide Linkers | Glycine-Glycine-Phenylalanine-Glycine (GGFG) | Cathepsin B | Utilized in successful ADCs like DS-8201a (Enhertu®). Provides stable payload conjugation and efficient lysosomal release. |
| Hydrazone Linkers (pH-sensitive) | AcBut acyl hydrazone | Acidic pH in endosomes/lysosomes | Stable at physiological pH but cleaves in the acidic tumor microenvironment or intracellular compartments. |
| Disulfide Linkers (Reduction-sensitive) | Sulfo-SPDB | High glutathione concentration in the cytoplasm | Stable in the bloodstream and rapidly cleaved in the reducing intracellular environment. |
| Non-Cleavable Linkers | SMCC, MC | Proteolytic degradation of the antibody backbone | Offers high plasma stability, releasing the payload-linker-amino acid complex upon antibody degradation. The payload must retain activity with the linker attached. |
In Vitro Cytotoxicity Data
The following table summarizes representative IC50 values for ADCs employing different linker technologies across various cancer cell lines. Lower IC50 values indicate higher potency.
| ADC Target & Payload | Linker | Cell Line | IC50 (nM) | Reference |
| Anti-HER2 MMAE | EGCit | Colorectal Cancer Cells | Potent (specific value not cited) | |
| Anti-HER2 MMAE | Val-Cit (vc) | SKBR3 (HER2+) | ~0.0143 | |
| cBR96-DOX | Phe-Lys | Various | Potent (specific value not cited) | |
| Trastuzumab-MMAE | β-galactosidase-cleavable | SKBR3 (HER2+) | ~0.0088 | |
| 7-AHC-based dipeptide ADC | 7-AHC | Various | 0.09 - 3.74 |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, cell lines, antibodies, and payloads.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADC in vitro efficacy.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate target cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC and control antibodies. Include untreated cells as a control.
-
Incubation: Incubate the plate for a period determined by the payload's mechanism of action (typically 72-120 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Antibody Internalization Assay
This assay quantifies the uptake of the ADC into the target cell, a prerequisite for the action of most cleavable linkers.
Protocol using pH-sensitive dyes (e.g., pHrodo™):
-
ADC Labeling: Label the ADC with a pH-sensitive fluorescent dye that exhibits low fluorescence at neutral pH and high fluorescence in the acidic environment of endosomes and lysosomes.
-
Cell Treatment: Add the labeled ADC to the target cells.
-
Incubation: Incubate the cells to allow for internalization (typically from minutes to several hours).
-
Signal Detection: Measure the increase in fluorescence using a high-content imaging system, fluorometer, or flow cytometer. The fluorescence intensity correlates with the extent of internalization.
Bystander Killing Assay
This assay evaluates the ability of the payload, once released from the target cell, to kill neighboring antigen-negative cells.
Protocol (Co-culture method):
-
Cell Preparation: Prepare two cell populations: the antigen-positive (Ag+) target cells and antigen-negative (Ag-) bystander cells.
A Researcher's Guide to Deprotection Reagents for "Gly-NH-CH2-Boc"
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Common Deprotection Strategies
The removal of the tert-butyloxycarbonyl (Boc) protecting group is a fundamental transformation in peptide synthesis and the development of amine-containing pharmaceuticals. The choice of deprotection reagent is critical to ensure high yield, purity, and compatibility with other functional groups within the molecule. This guide provides a comparative overview of common deprotection reagents for the substrate "Gly-NH-CH2-Boc" (N-(tert-butoxycarbonyl)glycyl-aminomethane), offering experimental data from analogous systems to inform your synthetic strategy.
Performance Comparison of Deprotection Reagents
The selection of a deprotection reagent is a trade-off between reaction speed, substrate compatibility, and the harshness of the reaction conditions. Below is a summary of quantitative data for common deprotection reagents, compiled from studies on structurally similar N-Boc protected amines and peptides.
| Reagent/Method | Typical Conditions | Reaction Time | Yield (%) | Key Advantages | Potential Drawbacks |
| Trifluoroacetic Acid (TFA) | 25-55% TFA in Dichloromethane (DCM)[1][2] | 0.5 - 2 hours[1][3] | >95[4] | Fast, reliable, and widely used.[5] | Harsh acidic conditions can cleave other acid-labile groups; TFA is corrosive and requires careful handling.[6] |
| Hydrochloric Acid (HCl) | 4M HCl in Dioxane or Ethyl Acetate[3] | 1 - 4 hours[3] | >90[7] | Cost-effective and effective. | Can be slower than TFA; Dioxane is a suspected carcinogen.[7] |
| Oxalyl Chloride/Methanol | 3 equiv. (COCl)₂ in Methanol, Room Temp.[8] | 1 - 4 hours[8] | ~90[8] | Very mild, tolerates acid-labile esters.[5] | Reagents are toxic and moisture-sensitive.[5] |
| Iron(III) Chloride (FeCl₃) | Catalytic amounts in Acetonitrile or DCM[9] | 1.5 - 3 hours[9] | ~85-95[9] | Mild, cost-effective Lewis acid catalyst.[9] | Workup can be complicated by iron salts.[9] |
| Tin(IV) Chloride (SnCl₄) | Catalytic amounts in organic solvents. | Variable | High[10] | Extremely mild, suitable for very acid-sensitive substrates.[10] | Stoichiometric amounts may be required for some substrates. |
| Thermal (Neat or in Water) | Refluxing water (100°C)[11] | < 15 minutes[11] | High | Environmentally friendly, no acid catalyst required. | Limited to water-soluble or stable substrates; high temperatures can cause degradation. |
Experimental Protocols
Detailed methodologies for the most common deprotection strategies are provided below. These protocols are based on general procedures for N-Boc deprotection and should be optimized for the specific substrate "this compound".
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
-
Dissolution: Dissolve "this compound" (1.0 equiv.) in dichloromethane (DCM).
-
Acid Addition: Add Trifluoroacetic Acid (TFA) to the solution to achieve a final concentration of 25-50% (v/v).[1][2]
-
Reaction: Stir the mixture at room temperature for 0.5 to 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3]
-
Workup: Upon completion, remove the solvent and excess TFA in vacuo. Co-evaporate with toluene to remove residual TFA. The resulting amine trifluoroacetate salt can often be used directly in the next step or neutralized with a mild base.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
-
Suspension: Suspend "this compound" (1.0 equiv.) in a 4M solution of HCl in 1,4-dioxane.[3]
-
Reaction: Stir the mixture at room temperature for 1 to 4 hours, or until the reaction is complete as monitored by TLC or LC-MS.[3]
-
Isolation: Evaporate the solvent under vacuum to isolate the hydrochloride salt of the deprotected amine. The product can be triturated with diethyl ether to afford a solid.
Protocol 3: Mild Deprotection using Oxalyl Chloride/Methanol
-
Solution Preparation: Dissolve "this compound" (1.0 equiv.) in methanol.
-
Reagent Addition: Add oxalyl chloride (3.0 equiv.) dropwise to the solution at room temperature.[8]
-
Reaction: Stir the mixture for 1 to 4 hours, monitoring by TLC or LC-MS.[8]
-
Workup: Upon completion, the reaction mixture can be concentrated in vacuo. The resulting hydrochloride salt of the amine can be isolated or the mixture can be neutralized with a suitable base and extracted.
Visualizing the Workflow
A general workflow for a Boc deprotection experiment, from reaction setup to product analysis, is illustrated below. This diagram outlines the key decision-making steps and processes involved.
Caption: A flowchart of the Boc deprotection process.
Signaling Pathway of Acid-Catalyzed Boc Deprotection
The mechanism of acid-catalyzed Boc deprotection is a well-understood process initiated by protonation of the carbamate. The subsequent fragmentation leads to the release of the free amine.
References
- 1. Boc Deprotection - TFA [commonorganicchemistry.com]
- 2. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BOC Protection and Deprotection [bzchemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Extremely mild reagent for Boc deprotection applicable to the synthesis of peptides with thioamide linkages - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. pubs.rsc.org [pubs.rsc.org]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Gly-NH-CH2-Boc
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
When handling Gly-NH-CH2-Boc, the following personal protective equipment is recommended to minimize exposure and ensure personal safety.[1]
| Protection Type | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles. | Protects against splashes and airborne particles.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact with the chemical.[1][2] |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. | Minimizes the risk of skin exposure and protects from spills.[1][2] |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if handling large quantities or if ventilation is inadequate. | Avoids inhalation of any potential vapors or aerosols.[1][2] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[3]
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][4]
-
Before handling, inspect all PPE for integrity. Damaged equipment should be replaced immediately.[2]
2. Handling the Compound:
-
Avoid direct contact with skin, eyes, and clothing.[1][4][5]
-
Use non-sparking tools to prevent ignition.[4]
-
Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[1][3]
3. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][4][5]
-
Keep away from incompatible materials such as strong oxidizing agents and acids.[1][3]
First Aid Measures:
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[3][6]
-
If on skin: Wash off immediately with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs.[3][6]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[3][4][6]
-
If swallowed: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Get medical attention.[3][5][6]
Disposal Plan
All waste containing this compound must be handled and disposed of in accordance with local, state, and federal regulations.[1][6]
-
Waste Collection: Collect chemical waste in suitable, labeled containers.
-
Disposal: Chemical waste should be handled by a licensed professional waste disposal service. Do not dispose of down the drain or in regular trash.
-
Container Disposal: Dispose of empty containers in accordance with the same regulations as the chemical waste.
Experimental Workflow: Safe Handling Protocol
The following diagram outlines the procedural workflow for the safe handling of this compound, from preparation to disposal.
Caption: Procedural workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
